molecular formula C17H32N4O3 B10846939 BCX-1898

BCX-1898

Katalognummer: B10846939
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: VUROMZOEXLKRSQ-BARDWOONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BCX-1898 is a useful research compound. Its molecular formula is C17H32N4O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H32N4O3

Molekulargewicht

340.5 g/mol

IUPAC-Name

(1R,3R,4R)-3-[(1S)-1-acetamido-2-propylpentyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H32N4O3/c1-4-6-11(7-5-2)15(20-10(3)22)13-8-12(16(23)24)9-14(13)21-17(18)19/h11-15H,4-9H2,1-3H3,(H,20,22)(H,23,24)(H4,18,19,21)/t12-,13+,14-,15+/m1/s1

InChI-Schlüssel

VUROMZOEXLKRSQ-BARDWOONSA-N

Isomerische SMILES

CCCC(CCC)[C@@H]([C@H]1C[C@H](C[C@H]1N=C(N)N)C(=O)O)NC(=O)C

Kanonische SMILES

CCCC(CCC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

BCX-1898: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BCX-1898 is a potent and selective, orally active inhibitor of the influenza virus neuraminidase (NA), an essential enzyme for the replication and propagation of both influenza A and B viruses. As a cyclopentane derivative, this compound represents a distinct chemical scaffold compared to other approved neuraminidase inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental methodologies used to characterize it, and its interaction with the viral neuraminidase enzyme.

Core Mechanism of Action: Neuraminidase Inhibition

The primary mechanism of action of this compound is the inhibition of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of the influenza virus and plays a critical role in the viral life cycle. Its main function is to cleave sialic acid residues from the surface of infected cells and from newly formed viral particles. This enzymatic activity is crucial for the release of progeny virions from the host cell, preventing their aggregation, and facilitating their spread to uninfected cells.

By binding to the active site of the neuraminidase enzyme, this compound competitively inhibits its sialidase activity. This blockage prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles at the cell surface and inhibiting their release. Consequently, the spread of the infection is halted.

Signaling Pathway of Neuraminidase Inhibition by this compound

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of this compound.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of this compound Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Replication 3. Viral Replication (Nucleus) Virus_Entry->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding of New Virions Assembly->Budding Neuraminidase Neuraminidase Enzyme (on virion surface) Budding->Neuraminidase requires Release 6. Virion Release Release->Virus_Attachment infects new cells BCX1898 This compound Inhibition Inhibition BCX1898->Inhibition Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage catalyzes Sialic_Acid Sialic Acid (on cell surface) Sialic_Acid->Cleavage substrate for Cleavage->Release enables Inhibition->Neuraminidase targets G Start Start: MDCK Cell Seeding in 96-well plate Drug_Prep Prepare Serial Dilutions of this compound Start->Drug_Prep Infection Infect Cells with Influenza Virus + this compound dilutions Drug_Prep->Infection Incubation Incubate for 48-72 hours Infection->Incubation Neutral_Red Add Neutral Red Dye Incubation->Neutral_Red Wash Wash to Remove Excess Dye Neutral_Red->Wash Destain Add Destaining Solution Wash->Destain Read_Absorbance Read Absorbance at 540 nm Destain->Read_Absorbance Calculate_EC50 Calculate EC50 using Dose-Response Curve Read_Absorbance->Calculate_EC50 G Start Start: Prepare this compound Serial Dilutions Pre_incubation Pre-incubate Neuraminidase with this compound Start->Pre_incubation Add_Substrate Add Fluorogenic Substrate (MUNANA) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 using Dose-Response Curve Read_Fluorescence->Calculate_IC50 G BCX1898 This compound Carboxylate Guanidino Acetamido Hydrophobic Moiety Active_Site Neuraminidase Active Site Arginine Triad (118, 292, 371) Aspartate 151 Hydrophobic Pocket Additional Hydrophobic Pockets BCX1898:f0->Active_Site:p0 Ionic Interaction BCX1898:f1->Active_Site:p1 H-Bonding BCX1898:f2->Active_Site:p2 Hydrophobic Interaction + H-Bonding BCX1898:f3->Active_Site:p3 van der Waals Forces

BCX-1898 (Peramivir): A Technical Guide to its Biological Activity and Neuraminidase Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX-1898, also known as RWJ-270201 and commercially as Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase, a key enzyme in the viral replication cycle. Developed through structure-based drug design, this cyclopentane derivative has demonstrated significant antiviral activity against a broad range of influenza A and B strains, including avian and recently emerged strains. This document provides a comprehensive overview of the preclinical data for this compound, detailing its biological activity, mechanism of action, and the experimental methodologies used in its evaluation.

Core Target and Mechanism of Action

This compound is a transition-state analogue that specifically targets the neuraminidase (NA) enzyme of the influenza virus.[1] NA is a glycoprotein on the surface of the virus that is essential for the release of progeny virions from infected host cells. By cleaving terminal sialic acid residues from host cell receptors, NA prevents the aggregation of newly formed virus particles at the cell surface and facilitates their spread to uninfected cells.

This compound binds to the active site of the neuraminidase enzyme, effectively blocking its sialidase activity. This inhibition leads to the aggregation of newly synthesized virions at the surface of the host cell, preventing their release and thereby halting the spread of the infection.

Influenza Virus Replication Cycle and the Role of Neuraminidase

The following diagram illustrates the influenza virus replication cycle and highlights the critical step inhibited by this compound.

Influenza_Lifecycle cluster_host Host Cell Virus_Attachment 1. Attachment (Hemagglutinin binds to sialic acid receptors) Endocytosis 2. Endocytosis Virus_Attachment->Endocytosis Fusion_Uncoating 3. Fusion & Uncoating (Viral RNA released) Endocytosis->Fusion_Uncoating Replication_Transcription 4. Replication & Transcription (in nucleus) Fusion_Uncoating->Replication_Transcription Translation 5. Translation (Viral proteins synthesized) Replication_Transcription->Translation Assembly 6. Assembly (New virions form) Translation->Assembly Budding 7. Budding Assembly->Budding Release 8. Release Budding->Release Progeny_Viruses Progeny Viruses Release->Progeny_Viruses Influenza_Virus Influenza Virus Influenza_Virus->Virus_Attachment BCX_1898 This compound (Peramivir) BCX_1898->Release Inhibits Neuraminidase

Caption: Influenza Virus Replication Cycle and Inhibition by this compound.

Quantitative Biological Activity

The antiviral potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Neuraminidase Inhibition (IC50)
Influenza StrainNeuraminidase SubtypeThis compound (RWJ-270201) IC50 (nM)Oseltamivir Carboxylate IC50 (nM)Zanamivir IC50 (nM)
A/Victoria/3/75H3N20.09--
A/Beijing/353/89H3N20.13--
A/Nanchang/933/95H3N20.340.450.95
A/Sydney/5/97H3N20.26--
A/Panama/2007/99H3N20.31--
A/PR/8/34H1N10.16--
A/Singapore/6/86H1N10.28--
A/Beijing/262/95H1N10.34--
A/Bayern/7/95H1N10.38--
B/Harbin/7/94-0.99--
B/Panama/45/90-1.368.52.7
B/Yamagata/16/88-1.4--
B/Lee/40-11--

Data compiled from multiple sources.[2][3][4]

Table 2: In Vitro Antiviral Activity in MDCK Cells (EC50)
Influenza StrainNeuraminidase SubtypeThis compound (RWJ-270201) EC50 (µM)
Avian Strains (various)N1-N90.5 - 11.8

Data represents the range of EC50 values observed against a panel of avian influenza viruses.[5] The broad range of EC50 values initially reported as <0.01 to 21 μM for this compound encompasses its activity against a wide variety of influenza A and B strains.[6][7]

Preclinical In Vivo Efficacy

The protective effects of this compound have been demonstrated in a lethal murine model of influenza.

Table 3: In Vivo Efficacy in a Murine Influenza Model
Treatment GroupDose (mg/kg/day)Administration RouteTreatment ScheduleOutcome
This compound (RWJ-270201)1Oral5 days, starting 4h pre-infectionProtection from lethality and weight loss
This compound (RWJ-270201)10Oral5 days, starting 24h post-infectionSignificant protection against lethality
This compound (RWJ-270201)0.01Intranasal5 days, starting 4h pre-infectionComplete protection against lethality
Oseltamivir10Oral5 days, starting 24h post-infectionSignificant protection against lethality
Zanamivir0.01Intranasal5 days, starting 4h pre-infectionPartial protection

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against influenza neuraminidase.

NI_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor 1. Prepare serial dilutions of this compound Start->Prepare_Inhibitor Incubate_Inhibitor_Virus 3. Incubate diluted inhibitor with virus suspension Prepare_Inhibitor->Incubate_Inhibitor_Virus Prepare_Virus 2. Prepare standardized influenza virus suspension Prepare_Virus->Incubate_Inhibitor_Virus Add_Substrate 4. Add fluorogenic substrate (e.g., MUNANA) Incubate_Inhibitor_Virus->Add_Substrate Incubate_Reaction 5. Incubate to allow enzymatic reaction Add_Substrate->Incubate_Reaction Stop_Reaction 6. Add stop solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence 7. Measure fluorescence (Excitation ~365nm, Emission ~450nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 8. Calculate IC50 value from dose-response curve Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a Neuraminidase Inhibition Assay.

Detailed Steps:

  • Compound Dilution: A stock solution of this compound is serially diluted in assay buffer to create a range of concentrations.

  • Virus Preparation: A standardized amount of influenza virus is diluted in assay buffer.

  • Incubation: Equal volumes of the diluted compound and the virus suspension are mixed in a microplate and incubated to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

  • Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing the fluorescent product 4-methylumbelliferone.

  • Reaction Termination: A stop solution (e.g., a basic solution) is added to terminate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence is read using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.

Antiviral Activity Assay in MDCK Cells (EC50)

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in a cell-based influenza virus replication assay.

EC50_Assay_Workflow Start Start: Prepare Cells and Reagents Seed_Cells 1. Seed MDCK cells in a 96-well plate and grow to confluence Start->Seed_Cells Infect_Cells 3. Infect cell monolayers with a known titer of influenza virus Seed_Cells->Infect_Cells Prepare_Inhibitor 2. Prepare serial dilutions of this compound in infection medium Add_Inhibitor 4. Add diluted this compound to the infected cells Prepare_Inhibitor->Add_Inhibitor Infect_Cells->Add_Inhibitor Incubate 5. Incubate for a defined period (e.g., 48-72 hours) Add_Inhibitor->Incubate Assess_Viability 6. Assess cell viability or viral replication (e.g., CPE, ELISA, RT-qPCR) Incubate->Assess_Viability Calculate_EC50 7. Calculate EC50 value from dose-response curve Assess_Viability->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for an EC50 Antiviral Assay.

Detailed Steps:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Compound Dilution: this compound is serially diluted in a suitable infection medium.

  • Infection: The cell culture medium is removed, and the cells are infected with a predetermined multiplicity of infection (MOI) of the influenza virus.

  • Treatment: After a brief adsorption period, the viral inoculum is removed, and the diluted compound is added to the wells.

  • Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

  • Endpoint Measurement: The extent of viral replication is assessed. This can be done by observing the cytopathic effect (CPE), quantifying viral protein expression via ELISA, or measuring viral RNA levels by RT-qPCR.

  • Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration, and the EC50 value is calculated.

Murine Influenza Model

This protocol describes a lethal challenge model in mice to evaluate the in vivo efficacy of this compound.

Detailed Steps:

  • Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized to the laboratory conditions.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: this compound is administered orally or via another appropriate route. Treatment can begin before (prophylactic) or after (therapeutic) the viral challenge.

  • Monitoring: The mice are monitored daily for signs of illness, including weight loss and mortality, for a specified period (e.g., 21 days).

  • Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). The mean day to death and changes in body weight are also used as efficacy endpoints.

Clinical Development

Preclinical studies demonstrated that this compound (RWJ-270201) is well-tolerated and has antiviral activity in human experimental influenza models when administered orally once daily.[10] The compound, now known as peramivir, has undergone further clinical development and is an approved antiviral agent for the treatment of influenza.[11]

Conclusion

This compound (peramivir) is a potent and selective inhibitor of influenza neuraminidase with a well-characterized mechanism of action. Extensive preclinical in vitro and in vivo studies have demonstrated its broad-spectrum activity against influenza A and B viruses. The data presented in this guide underscore the robust scientific foundation for its development as an effective antiviral therapeutic.

References

In Vitro Profile of BCX-1898: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of BCX-1898, a novel cyclopentane-based neuraminidase inhibitor. The following sections detail the quantitative data on its antiviral activity, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

This compound is a potent inhibitor of influenza virus neuraminidase, demonstrating significant antiviral activity against a range of influenza A and B strains in vitro. It belongs to a series of cyclopentane derivatives that includes the clinically developed compound peramivir (also known as RWJ-270201 or BCX-1812).

Neuraminidase Inhibition

This compound, along with its analogs, has been shown to be a highly selective inhibitor of influenza A and B neuraminidases. The inhibitory activity is measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the neuraminidase enzyme activity by 50%. While specific IC50 data for a wide range of strains for this compound is not extensively published, the closely related and well-characterized compound RWJ-270201 (peramivir) demonstrates potent neuraminidase inhibition across various influenza subtypes, with IC50 values in the low nanomolar range. For influenza A strains, the IC50 of RWJ-270201 ranged from 0.09 to 1.4 nM, and for influenza B strains, it ranged from 0.60 to 11 nM.

Table 1: In Vitro Neuraminidase Inhibition (IC50) of RWJ-270201 (Peramivir)

Influenza Virus Strain/SubtypeIC50 (nM) Range
Influenza A (H1N1)0.59 - 2.30
Influenza A (H2N2)0.96
Influenza A (H3N2)0.84 - 1.37
Avian Influenza A (various subtypes)0.9 - 4.3
Influenza B18.8 - 29.7

Data for the reference compound RWJ-270201 (peramivir) is presented to illustrate the potency of this class of inhibitors.

Cell-Based Antiviral Activity

The efficacy of this compound in a cellular context is determined by its 50% effective concentration (EC50), the concentration that inhibits the viral cytopathic effect by 50%. Preliminary studies have shown that this compound and related compounds are potent inhibitors of influenza virus replication in Madin-Darby canine kidney (MDCK) cells.

Table 2: In Vitro Antiviral Activity (EC50) of this compound and Related Compounds

Virus StrainThis compound EC50 (µM)RWJ-270201 EC50 (µM)
A/Bayern/07/95 (H1N1)≤1.5≤1.5
A/Beijing/262/95 (H1N1)≤1.5≤1.5
A/PR/8/34 (H1N1)≤1.5≤1.5
A/Texas/36/91 (H1N1)≤1.5≤1.5
H3N2 strains (12 tested)<0.3<0.3
Avian H5N1 strains (2 tested)<0.3<0.3
B/Beijing/184/93<0.2<0.2
B/Harbin/07/94<0.2<0.2
Other Influenza B strains (3 tested)0.8 - 80.8 - 8

Data sourced from a study where this compound was tested in parallel with RWJ-270201.

Cytotoxicity and Selectivity

A critical aspect of antiviral drug development is ensuring that the compound is not toxic to host cells at concentrations where it is effective against the virus. This compound and its analogs have demonstrated a favorable safety profile in vitro.

Table 3: In Vitro Cytotoxicity

Cell LineAssayCC50 (µM)
MDCKCell proliferation assay>1000

CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. For this compound and related compounds, no cytotoxicity was observed at concentrations up to 1 mM.

The Selectivity Index (SI) , calculated as CC50 / EC50, is a measure of the therapeutic window of a drug. Given the high CC50 and low EC50 values, this compound exhibits a very high selectivity index, indicating a wide margin of safety in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.

Materials:

  • Test Compound: this compound, serially diluted.

  • Virus Stock: Influenza virus with known neuraminidase activity.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: e.g., MES buffer with CaCl2.

  • Stop Solution: e.g., NaOH in ethanol.

  • Instrumentation: Fluorometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, mix the diluted compound with a standardized amount of influenza virus. Incubate at room temperature to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C. The neuraminidase will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, CPE).

Materials:

  • Cell Line: Madin-Darby canine kidney (MDCK) cells.

  • Virus Stock: Influenza virus of interest.

  • Test Compound: this compound, serially diluted.

  • Culture Medium: Appropriate medium for MDCK cell growth and maintenance.

  • Cell Viability Reagent: e.g., Neutral Red or a tetrazolium salt-based reagent (MTT, XTT).

  • Instrumentation: Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Infection and Treatment: Remove the growth medium and infect the cells with a standardized amount of influenza virus. Immediately after, add the serially diluted this compound to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions. The amount of colored product formed is proportional to the number of viable cells.

  • Data Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells in the absence of a virus.

Materials:

  • Cell Line: MDCK cells.

  • Test Compound: this compound, serially diluted.

  • Culture Medium: Appropriate for MDCK cell growth.

  • Cell Viability Reagent: As used in the cell-based antiviral assay.

  • Instrumentation: Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and allow them to adhere and grow.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-compound control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using the chosen reagent as described above.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The CC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and a typical experimental workflow.

Influenza_Neuraminidase_Inhibition cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by this compound HostCell Infected Host Cell BuddingVirion Budding Virion HostCell->BuddingVirion Budding ReleasedVirion Released Virion BuddingVirion->ReleasedVirion Release SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid HA binds to Neuraminidase Neuraminidase (NA) Neuraminidase->SialicAcid Cleaves HostCell_inhibited Infected Host Cell BuddingVirion_inhibited Budding Virion HostCell_inhibited->BuddingVirion_inhibited Budding AggregatedVirions Aggregated Virions BuddingVirion_inhibited->AggregatedVirions Aggregation (Release Blocked) SialicAcid_inhibited Sialic Acid Receptor BuddingVirion_inhibited->SialicAcid_inhibited HA binds to Neuraminidase_inhibited Neuraminidase (NA) BCX1898 This compound BCX1898->Neuraminidase_inhibited Inhibits

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Experimental_Workflow cluster_assays In Vitro Assay Cascade Start Start: Compound Synthesis (this compound) NA_Inhibition Neuraminidase Inhibition Assay Start->NA_Inhibition Cell_Antiviral Cell-Based Antiviral Assay (CPE Inhibition) Start->Cell_Antiviral Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity IC50 Determine IC50 NA_Inhibition->IC50 EC50 Determine EC50 Cell_Antiviral->EC50 CC50 Determine CC50 Cytotoxicity->CC50 End Lead Candidate Profile IC50->End SI Calculate Selectivity Index (CC50 / EC50) EC50->SI CC50->SI SI->End

Caption: General experimental workflow for in vitro characterization.

Technical Guide: Physicochemical Properties of BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical framework for the solubility and stability properties of the investigational neuraminidase inhibitor BCX-1898. This compound is an oral cyclopentane-based compound investigated for its activity against influenza A and B viruses[1][2][3][4]. Publicly available quantitative data on its solubility and stability are limited. Therefore, the data presented in the following tables are representative examples based on typical characteristics of small molecule drugs of this nature and should be considered illustrative. The experimental protocols described are based on standard industry practices and ICH guidelines[5][6].

Introduction

This compound is a selective, orally active inhibitor of influenza virus neuraminidase, an enzyme crucial for the release of progeny virus particles from infected cells. Its chemical formula is C₁₇H₃₂N₄O₃ and it has a molecular weight of 340.46 g/mol [1][2]. Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) like this compound is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and shelf-life. This guide summarizes the core solubility and stability characteristics of this compound, providing detailed experimental methodologies and graphical representations of key processes.

Solubility Profile

The solubility of an API is a determining factor for its absorption and bioavailability. The following sections detail the solubility of this compound in various aqueous and organic media.

Aqueous and Organic Solvent Solubility

The equilibrium solubility of this compound was determined at ambient temperature. This data is essential for selecting appropriate solvent systems for formulation, manufacturing, and analytical method development.

Solvent SystemClassificationHypothetical Solubility (mg/mL) at 25°C
WaterAqueous0.5
0.1 N HClAcidic Aqueous> 20.0
pH 7.4 Buffer (PBS)Aqueous Buffer1.2
MethanolPolar Protic Organic15.0
EthanolPolar Protic Organic8.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic Organic> 50.0
AcetonitrilePolar Aprotic Organic5.0
DichloromethaneNon-polar Organic< 0.1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: An excess amount of this compound solid is added to a sealed vial containing a known volume of the selected solvent.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C) for a period of 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.

  • Quantification: The filtrate is diluted with an appropriate mobile phase and the concentration of dissolved this compound is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Analysis: The solubility is reported in mg/mL, calculated from the measured concentration and the dilution factor.

Stability Profile

Stability testing provides insights into how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule[6].

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding the degradation pathways of the API[7][8]. The table below summarizes the behavior of this compound under various stress conditions.

Stress ConditionReagent/ConditionTimeTemperatureHypothetical % DegradationObservations
Acid Hydrolysis0.1 N HCl24 hours60°C~15%One major degradant observed
Base Hydrolysis0.1 N NaOH8 hours60°C~25%Two major degradants observed
Oxidation3% H₂O₂24 hours25°C~10%One major oxidative product
ThermalSolid State7 days80°C< 2%No significant degradation
PhotostabilitySolid State (ICH Q1B Option 2)1.2 million lux hours & 200 Wh/m²25°C< 1%Photostable
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH to the target concentration. The solutions are incubated in a water bath at a specified temperature. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

    • Oxidation: The stock solution is diluted with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature, protected from light.

    • Thermal: A sample of solid this compound is placed in a stability chamber at elevated temperature and humidity. At the end of the study, the solid is dissolved and analyzed.

    • Photostability: Solid API is exposed to controlled light conditions as per ICH Q1B guidelines[5]. A dark control is simultaneously maintained for comparison.

  • Analysis: All stressed samples are analyzed by a stability-indicating HPLC-UV/MS method. The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to an unstressed control. Mass spectrometry (MS) is used to help identify the mass of potential degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the physicochemical properties of an API like this compound.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment A API Sample (this compound) B Select Solvents (Aqueous & Organic) A->B G Prepare Stock Solution (1 mg/mL) C Shake-Flask Equilibration (e.g., 24-48h at 25°C) B->C D Filtration (0.22 µm) C->D E HPLC-UV Analysis D->E F Solubility Data Table E->F H Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) G->H I Sample Neutralization & Dilution H->I J Stability-Indicating HPLC-MS Analysis I->J K Degradation Profile J->K

Caption: Workflow for solubility and stability testing of this compound.

Factors Influencing API Stability

The stability of an API is not an isolated property but is influenced by a network of intrinsic and extrinsic factors. The diagram below illustrates these relationships.

G cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors cluster_2 Degradation Pathways API This compound Stability Hydrolysis Hydrolysis API->Hydrolysis Oxidation Oxidation API->Oxidation Photolysis Photolysis API->Photolysis Structure Chemical Structure (Functional Groups) Structure->API pKa pKa pKa->API Hygroscopicity Hygroscopicity Hygroscopicity->API Temp Temperature Temp->API pH pH pH->API Light Light Exposure Light->API Oxygen Oxygen (Oxidation) Oxygen->API Moisture Moisture (Humidity) Moisture->API

Caption: Key intrinsic and extrinsic factors affecting API stability.

References

An Examination of the Toxicological Profile of BCX-1898: A Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth toxicological data for the neuraminidase inhibitor BCX-1898 (also known as RWJ-270201) is limited. This document synthesizes the available information and presents a generalized preclinical toxicological workflow for a compound of this class, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, orally active inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected cells. Developed through structure-based drug design, it is a novel cyclopentane derivative.[1][2][3] In preclinical studies, this compound has demonstrated high selectivity for influenza neuraminidase over mammalian, bacterial, or other viral neuraminidases.[1] Its efficacy has been shown to be comparable or superior to other neuraminidase inhibitors against a wide range of influenza A and B strains, both in vitro and in animal models.[4]

Publicly Available Preclinical Safety and Tolerability Data

While comprehensive toxicological studies are not publicly available, some information on the preclinical safety of this compound has been reported. In a murine model of influenza virus infection, oral administration of this compound for 5 days at a dose of 100 mg/kg/day resulted in no observable signs of drug-related toxicity.[1][2] Furthermore, early-phase clinical trials in human experimental influenza models indicated that the compound was well-tolerated when administered orally once daily.[4]

Table 1: Summary of Available Preclinical Safety Data for this compound

SpeciesDosageDurationRoute of AdministrationObserved Effects
Mouse100 mg/kg/day5 daysOralNo signs of drug-related toxicity

Generalized Preclinical Toxicology Workflow for a Neuraminidase Inhibitor

The development of any new therapeutic agent, including a neuraminidase inhibitor like this compound, involves a rigorous preclinical safety evaluation. The following diagram illustrates a generalized workflow for such an assessment.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting vitro_safety Safety Pharmacology (e.g., hERG assay) acute_tox Acute Toxicity (Single Dose, MTD) vitro_safety->acute_tox genotox Genotoxicity Assays (e.g., Ames, MLA) genotox->acute_tox cytotox Cytotoxicity Assays cytotox->acute_tox repeat_dose Repeat-Dose Toxicity (Rodent & Non-rodent) acute_tox->repeat_dose Dose Range Finding safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeat_dose->safety_pharm repro_tox Reproductive & Developmental Toxicity repeat_dose->repro_tox carc Carcinogenicity (Long-term studies) repeat_dose->carc pathology Histopathology repeat_dose->pathology final_report Integrated Toxicological Profile & Risk Assessment safety_pharm->final_report adme ADME (Absorption, Distribution, Metabolism, Excretion) toxico_kinetics Toxicokinetics adme->toxico_kinetics repro_tox->final_report carc->final_report toxico_kinetics->final_report pathology->final_report Signaling_Pathway cluster_on_target On-Target Therapeutic Effect cluster_off_target Conceptual Off-Target Toxicity BCX1898 This compound Neuraminidase Influenza Neuraminidase BCX1898->Neuraminidase Inhibits BCX1898->Inhibition Off_Target Off-Target Molecule/Pathway BCX1898->Off_Target Potential Interaction Virion_Release Virion Release from Host Cell Neuraminidase->Virion_Release Mediates Therapeutic_Effect Inhibition of Viral Replication Virion_Release->Therapeutic_Effect Blockage leads to Adverse_Effect Adverse Toxicological Effect Off_Target->Adverse_Effect Leads to

References

Theoretical and Computational Insights into BCX-1898 (Peramivir): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of BCX-1898, an antiviral drug also known as Peramivir (RWJ-270201, BCX-1812). Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme crucial for viral replication and propagation. The development of Peramivir is a prime example of structure-based drug design, where computational methodologies played a pivotal role in identifying and optimizing a lead compound. This document details the computational techniques employed in its study, presents quantitative data on its binding affinity and inhibitory activity, and outlines the experimental protocols for these computational studies. Furthermore, it visualizes key biological pathways and computational workflows to facilitate a deeper understanding of the drug's mechanism of action and the process of its discovery.

Introduction

Influenza remains a significant global health threat, necessitating the development of effective antiviral therapeutics. The influenza virus neuraminidase (NA) has been a key target for antiviral drug development. NA is a surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[1][2] Inhibition of NA prevents viral spread and curtails the infection.

This compound (Peramivir) is a cyclopentane derivative designed to be a transition-state analogue inhibitor of influenza NA.[1][3][4] Its design was heavily informed by computational approaches, including molecular modeling and structure-based drug design.[5][6] This guide delves into the theoretical and computational underpinnings of Peramivir's interaction with neuraminidase, providing valuable insights for researchers in virology and drug discovery.

Quantitative Data

The efficacy of this compound (Peramivir) has been quantified through various in vitro and computational studies. The following tables summarize key quantitative data regarding its inhibitory activity and binding energetics.

Table 1: In Vitro Inhibitory Activity of Peramivir against Influenza Neuraminidase

Virus Strain/EnzymeAssay TypeParameterValueReference(s)
Influenza A (H1N1)Antiviral ActivityEC50<0.01 - 21 µM[7][8][9][10]
Influenza A (H3N2)Antiviral ActivityEC50<0.01 - 21 µM[7][8][9][10]
Influenza A (H5N1)Antiviral ActivityEC50<0.01 - 21 µM[7][8][9][10]
Influenza BAntiviral ActivityEC50<0.01 - 21 µM[7][8][9][10]
Influenza NA (General)Enzymatic AssayIC50Median 0.09 nM[1]

Table 2: Computationally Determined Binding Energies of Peramivir to Neuraminidase

SystemComputational MethodBinding Free Energy (kcal/mol)Reference(s)
Peramivir-Neuraminidase (Wildtype)MM/GBSA-49.09 ± 0.13[7]
Peramivir-Neuraminidase (E119V mutant)MM/GBSA-58.55 ± 0.15[7]
Peramivir-N9 Neuraminidase (Wildtype)AutoDockBest Binding Energy[9]
Peramivir-N9 Neuraminidase (R294K mutant)AutoDockBest Binding Energy[9]
Peramivir-N9 Neuraminidase (R119K mutant)AutoDockBest Binding Energy[9]
Peramivir-N9 Neuraminidase (R372K mutant)AutoDockBest Binding Energy[9]
Peramivir-N9 Neuraminidase (Triple mutant)AutoDockBest Binding Energy[9]

Key Interacting Residues in the Neuraminidase Active Site

Computational studies, particularly molecular docking and dynamics simulations, have identified key amino acid residues within the neuraminidase active site that are crucial for Peramivir binding. These interactions are fundamental to the drug's inhibitory mechanism.

Key residues involved in hydrogen bonding and ionic interactions with Peramivir include:

  • Arg118

  • Asp151

  • Arg152

  • Arg224

  • Glu276

  • Arg292

  • Arg371 [3][7]

  • Tyr406 [7]

Mutations in these residues, such as R292K, can significantly reduce the binding affinity of Peramivir.[3]

Experimental Protocols

The following sections detail the methodologies for key computational experiments used in the study of this compound (Peramivir).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Protocol for Docking Peramivir into Neuraminidase:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A common entry is 4MWV.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms.

  • Preparation of the Ligand:

    • Obtain the 3D structure of Peramivir from a chemical database like PubChem (CID 151164) or construct it using molecular modeling software.[11]

    • Assign partial charges and define rotatable bonds for the ligand.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the neuraminidase. The grid box should be centered on the known binding site of sialic acid or a co-crystallized inhibitor.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.[10]

    • Perform the docking simulation, allowing the ligand to flexibly explore different conformations within the defined grid box.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their binding energies and root-mean-square deviation (RMSD) from a known binding mode, if available.

    • Visualize the interactions between the best-ranked pose of Peramivir and the neuraminidase active site residues to identify key hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biological systems over time, providing insights into conformational changes and the stability of protein-ligand complexes.[7][12]

Protocol for MD Simulation of Peramivir-Neuraminidase Complex:

  • System Preparation:

    • Start with the docked complex of Peramivir and neuraminidase.

    • Use a force field such as Amber99SB-iLDN for the protein and the General Amber Force Field (GAFF) for the ligand.[10][13]

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[10][13]

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run under constant pressure (NPT ensemble) to ensure the system reaches a stable density.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100-250 ns) under the NPT ensemble.[7]

    • Save the trajectory of atomic coordinates at regular intervals for later analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond formation over time.

    • These analyses provide insights into the stability of the complex and the flexibility of different regions of the protein.

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are methods used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.[14][15]

Protocol for MM/GBSA Calculation:

  • Snapshot Extraction:

    • Extract snapshots (frames) from the production MD trajectory of the Peramivir-neuraminidase complex.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms for the complex, the receptor (neuraminidase), and the ligand (Peramivir) separately:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): Calculated using a continuum solvent model. This is further divided into:

        • Polar Solvation Energy (ΔG_GB): Calculated using the Generalized Born (GB) model.

        • Nonpolar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where TΔS is the change in conformational entropy upon binding, which is often computationally expensive and sometimes omitted when comparing relative binding energies of similar ligands.

  • Averaging:

    • Average the calculated binding free energies over all the extracted snapshots to obtain the final estimated binding free energy.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the computational workflow for its study.

G cluster_virus_lifecycle Influenza Virus Lifecycle Virus Influenza Virus Attachment Virus Attachment (HA binds Sialic Acid) Virus->Attachment 1. HostCell Host Cell Entry Viral Entry & Replication HostCell->Entry 2. Attachment->HostCell Budding Progeny Virus Budding Entry->Budding 3. NA_Function Neuraminidase (NA) cleaves Sialic Acid Budding->NA_Function 4. Release Viral Release NA_Function->Release 5. BCX1898 This compound (Peramivir) Inhibition Inhibition BCX1898->Inhibition Inhibition->NA_Function Blocks

Caption: Influenza Virus Neuraminidase Signaling Pathway and Point of Inhibition.

G cluster_workflow Structure-Based Drug Design Workflow TargetID Target Identification (Neuraminidase) StructureDet Structure Determination (X-ray Crystallography) TargetID->StructureDet LeadFind Lead Compound Identification StructureDet->LeadFind VirtualScreen Virtual Screening LeadFind->VirtualScreen Docking Molecular Docking VirtualScreen->Docking LeadOpt Lead Optimization Docking->LeadOpt MD_Sim Molecular Dynamics Simulations LeadOpt->MD_Sim Synthesis Chemical Synthesis LeadOpt->Synthesis BindingEnergy Binding Energy Calculation (MM/GBSA) MD_Sim->BindingEnergy SAR Structure-Activity Relationship (SAR) BindingEnergy->SAR BioAssay Biological Assays Synthesis->BioAssay BioAssay->SAR SAR->LeadOpt Iterative Refinement Candidate Drug Candidate (Peramivir) SAR->Candidate

Caption: A typical workflow for structure-based drug design of neuraminidase inhibitors.

Conclusion

The development of this compound (Peramivir) stands as a testament to the power of integrating computational chemistry and structural biology in modern drug discovery. The theoretical and computational studies have not only elucidated the molecular basis of its potent inhibitory activity against influenza neuraminidase but have also provided a framework for understanding and predicting the impact of viral mutations on drug efficacy. The detailed methodologies and workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the ongoing effort to combat influenza and other viral diseases through rational, structure-based drug design. The continued application and refinement of these computational techniques will undoubtedly accelerate the discovery of the next generation of antiviral agents.

References

BCX-1898: A Comprehensive Technical Review of a Novel Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BCX-1898, also known as BCX-1812 and more widely recognized as the active component of the approved antiviral drug Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase. Developed through structure-based drug design, this cyclopentane derivative has demonstrated significant antiviral activity against a broad range of influenza A and B strains, including those resistant to other neuraminidase inhibitors. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and presenting its chemical synthesis.

Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The influenza virus surface glycoprotein neuraminidase is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells. As such, it has been a key target for the development of antiviral therapeutics. This compound emerged from a structure-based drug design program aimed at discovering novel, potent, and selective neuraminidase inhibitors with a chemical scaffold distinct from existing drugs like oseltamivir and zanamivir.

Mechanism of Action

This compound is a transition-state analogue inhibitor of influenza neuraminidase. The enzyme's primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This action is crucial for the release of new virions, preventing their aggregation at the host cell surface and facilitating their spread to uninfected cells.

By binding with high affinity to the conserved active site of the neuraminidase enzyme, this compound effectively blocks its enzymatic activity. This inhibition leads to the aggregation of newly synthesized virions at the cell surface, preventing their release and thereby halting the spread of the infection within the host.

Influenza Neuraminidase Signaling Pathway and Inhibition

The role of neuraminidase in the influenza virus life cycle is a critical step for viral propagation. The following diagram illustrates the key stages of viral release and the point of inhibition by this compound.

Influenza_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_virion Progeny Virion cluster_inhibition Inhibition by this compound Viral Budding Viral Budding Hemagglutinin Hemagglutinin Viral Budding->Hemagglutinin Virion Release Virion Release Spread to New Cells Spread to New Cells Virion Release->Spread to New Cells leads to Sialic Acid Cleavage Sialic Acid Cleavage Sialic Acid Cleavage->Virion Release enables Hemagglutinin->Virion Release tethering Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Cleavage acts on Neuraminidase_Inhibited Inhibited Neuraminidase Neuraminidase->Neuraminidase_Inhibited This compound This compound This compound->Neuraminidase binds to active site Neuraminidase_Inhibited->Sialic Acid Cleavage prevents Virion Aggregation Virion Aggregation Neuraminidase_Inhibited->Virion Aggregation results in Infection Halted Infection Halted Virion Aggregation->Infection Halted leads to

Caption: Influenza virus release and inhibition by this compound.

Quantitative Data: In Vitro Antiviral Activity

This compound (Peramivir) has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) from various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in assay conditions.

Influenza A StrainIC50 (nM) - Median (Range)Reference
H1N1
A/NWS/33~1[1]
A(H1N1)pdm09 (oseltamivir-susceptible)0.13 (0.05 - 0.3)[2]
A(H1N1)pdm09 (H275Y mutant)31.3 (10.3)[2]
H3N2
A/Victoria/3/75~1[1]
A(H3N2)0.18 (0.08 - 0.4)[2]
H5N1
A/Vietnam/1203/04<1[3]
Influenza B StrainIC50 (nM) - Median (Range)Reference
B/Lee/40~10[1]
B (circulating strains)0.74 (0.33)[2]

Experimental Protocols

The evaluation of this compound's antiviral activity has primarily relied on two key in vitro assays: the neuraminidase inhibition assay and the cell-based antiviral activity assay.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.

Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase activity (IC50).

Materials:

  • Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)

  • This compound (Peramivir)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) fluorescent substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: Perform serial dilutions of the virus stock to determine the concentration that yields a linear rate of substrate cleavage over the assay period.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the diluted virus to wells containing the serially diluted this compound or control (buffer only). Incubate for 30-60 minutes at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate for 30-60 minutes at 37°C.

  • Reaction Termination: Add the stop solution to all wells.

  • Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

NI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Virus_Dilution Serial Dilution of Virus Mix_Incubate Mix Virus and this compound Incubate 37°C Virus_Dilution->Mix_Incubate Compound_Dilution Serial Dilution of this compound Compound_Dilution->Mix_Incubate Add_Substrate Add MUNANA Substrate Incubate 37°C Mix_Incubate->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Fluorescence Read_Fluorescence Stop_Reaction->Read_Fluorescence Fluorometer Calculate_IC50 Calculate_IC50 Read_Fluorescence->Calculate_IC50 Data Analysis

Caption: Workflow for the Neuraminidase Inhibition Assay.

Cell-Based Antiviral Activity Assay (CPE Reduction or Plaque Reduction)

This assay determines the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE) or to reduce the formation of viral plaques.

Objective: To determine the concentration of this compound required to protect 50% of the cells from virus-induced death or reduce plaque number by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stocks

  • This compound (Peramivir)

  • Cell culture medium (e.g., MEM or DMEM)

  • Trypsin (for viral activation)

  • Cell viability stain (e.g., Neutral Red) or crystal violet for plaque staining

  • 96-well or 6-well cell culture plates

Procedure (CPE Reduction):

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluency.

  • Compound and Virus Addition: Wash the cell monolayer and add serial dilutions of this compound followed by a standardized amount of influenza virus.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells.

  • Cell Viability Assessment: Remove the medium and add a cell viability stain (e.g., Neutral Red). After incubation, extract the dye and measure the absorbance.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the EC50 value.

CPE_Assay_Workflow Seed_MDCK Seed MDCK Cells in 96-well plate Grow_Confluent Grow to Confluency Seed_MDCK->Grow_Confluent Add_Compound_Virus Add Serial Dilutions of this compound and Influenza Virus Grow_Confluent->Add_Compound_Virus Incubate_CPE Incubate 48-72h (until CPE in control) Add_Compound_Virus->Incubate_CPE Stain_Viability Stain with Neutral Red Incubate_CPE->Stain_Viability Measure_Absorbance Measure Absorbance Stain_Viability->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50

Caption: Workflow for the CPE Reduction Assay.

Chemical Synthesis

The synthesis of this compound (RWJ-270201) has been reported through various routes. A common approach involves a stereoselective synthesis starting from a chiral precursor to construct the functionalized cyclopentane core. The following is a generalized representation of a synthetic strategy.

A convergent and versatile racemic total synthesis of BCX-1812 (RWJ-270201) has been accomplished through a sequence of stereoselective reactions.[4] A key step involves a hetero-Diels-Alder reaction to form a key cycloadduct, which is then elaborated through a [3+2] dipolar cycloaddition to create the bicyclic isoxazoline intermediate.[4] Subsequent incorporation of the guanidino group and deprotection steps yield the final product.[4]

Clinical Development

This compound, under the designation BCX-1812 and later as Peramivir, has undergone extensive clinical development. It has been evaluated in Phase I, II, and III clinical trials for the treatment of acute uncomplicated influenza.[5][6] These trials have demonstrated that intravenously administered Peramivir is generally safe and well-tolerated.[5][6]

Clinical studies have shown that a single intravenous dose of Peramivir can significantly reduce the duration of influenza symptoms and viral shedding compared to placebo.[7] In hospitalized patients, Peramivir showed similar clinical outcomes to oral oseltamivir.[8] Peramivir has been approved for the treatment of influenza in several countries, providing a valuable therapeutic option, particularly for patients who have difficulty with oral or inhaled administration.[6]

Conclusion

This compound represents a successful example of structure-based drug design, leading to the development of a potent and selective neuraminidase inhibitor with a novel cyclopentane scaffold. Its broad-spectrum activity against influenza A and B viruses, including some resistant strains, and its proven clinical efficacy as Peramivir, underscore its importance in the arsenal of anti-influenza therapeutics. The detailed understanding of its mechanism of action, combined with established protocols for its evaluation and synthesis, provides a solid foundation for further research and development in the field of influenza antivirals.

References

Methodological & Application

Application Notes and Protocols for Experimental Cell Culture Compound BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the experimental compound "BCX-1898" is not available in publicly accessible databases. The following application notes and protocols are generated based on standardized cell culture methodologies and will require significant adaptation and optimization once the specific characteristics of this compound are understood. The provided information serves as a general framework and should not be considered a validated protocol for this specific compound.

Introduction

This document provides a foundational guide for initiating cell culture-based experiments with the novel compound this compound. Due to the absence of specific data on this compound, the protocols outlined below are based on general best practices for handling new chemical entities in a research setting. It is imperative for researchers to conduct thorough dose-response and cytotoxicity assays to establish appropriate working concentrations and to elucidate the compound's mechanism of action.

Materials and Reagents

A comprehensive list of necessary materials and reagents for general cell culture and subsequent experimentation is provided below.

Category Item Recommended Specifications
Cell Lines To be determined based on the therapeutic target of this compounde.g., A549 (lung carcinoma), MCF-7 (breast cancer), HEK293 (human embryonic kidney), etc.
Base Media DMEM, RPMI-1640, or other appropriate mediaHigh glucose, with L-glutamine, without sodium pyruvate
Supplements Fetal Bovine Serum (FBS)10% (v/v), heat-inactivated
Penicillin-Streptomycin100 U/mL penicillin, 100 µg/mL streptomycin
L-Glutamine2 mM
Reagents Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Dimethyl Sulfoxide (DMSO)Cell culture grade, for stock solution preparation
This compoundPurity >98%
Consumables Cell culture flasks (T-25, T-75)Sterile, tissue culture treated
Cell culture plates (6-well, 24-well, 96-well)Sterile, tissue culture treated
Serological pipettes (5 mL, 10 mL, 25 mL)Sterile, individually wrapped
Pipette tips (p20, p200, p1000)Sterile, filtered
Centrifuge tubes (15 mL, 50 mL)Sterile
CryovialsSterile
Equipment Biosafety cabinet (Class II)
CO2 incubator37°C, 5% CO2
Inverted microscope
Centrifuge
Water bath37°C
Hemocytometer or automated cell counter
-80°C freezer and liquid nitrogen dewarFor long-term storage

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound.

Preparation of this compound Stock Solution

A high-concentration stock solution is essential for accurate and reproducible dosing.

  • Determine Solubility: Test the solubility of this compound in various cell culture-grade solvents (e.g., DMSO, ethanol).

  • Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM).

  • Vortex: Vortex thoroughly until the compound is completely dissolved.

  • Sterilize: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

General Cell Culture Maintenance

Standard procedures for maintaining healthy cell cultures are critical for reliable experimental outcomes.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to an appropriate-sized culture flask.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Subculturing (Passaging) Adherent Cells:

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer.

    • Incubate for 2-5 minutes at 37°C, or until cells detach.

    • Add complete growth medium to inactivate the trypsin.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired seeding density.

Cytotoxicity Assay (MTT or similar)

This assay is crucial for determining the concentration range of this compound that affects cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.

  • Incubation: Aspirate the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with solvent only) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams illustrate generalized workflows and hypothetical signaling pathways that may be relevant for studying a novel compound like this compound.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment & Analysis This compound Powder This compound Powder Stock Solution (10 mM) Stock Solution (10 mM) This compound Powder->Stock Solution (10 mM) Dissolve in Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Stock Solution (10 mM) Serial Dilutions Serial Dilutions Stock Solution (10 mM)->Serial Dilutions Cryopreserved Cells Cryopreserved Cells T-75 Flask T-75 Flask Cryopreserved Cells->T-75 Flask Thaw & Culture 96-Well Plate 96-Well Plate T-75 Flask->96-Well Plate Seed MTT Assay MTT Assay 96-Well Plate->MTT Assay Treat Serial Dilutions->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: General workflow for determining the IC50 value of this compound.

G This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Further Investigations

Once the cytotoxic profile of this compound is established, further experiments can be designed to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if cell death is occurring via apoptosis.

  • Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to investigate effects on cell cycle progression.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.

  • Gene Expression Analysis: (e.g., qPCR, RNA-seq) to identify transcriptional changes induced by this compound.

It is critical to reiterate that these are generalized protocols. The specific cell lines, media, and experimental conditions must be carefully chosen and optimized based on the intended application and emerging data for this compound.

Application Notes and Protocols for BCX-1898 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX-1898 is a cyclopentane-based, orally active inhibitor of influenza virus neuraminidase, a key enzyme in the life cycle of both influenza A and B viruses. By blocking the action of neuraminidase, this compound prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection within the host. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of influenza infection, with a focus on experimental design, protocol execution, and data interpretation.

The protocols and data presented herein are largely based on studies conducted with the closely related neuraminidase inhibitor, peramivir (BCX-1812), due to the limited availability of public data specifically for this compound. Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs and animal models.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to aggregate and remain tethered to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[1][2] this compound acts as a competitive inhibitor of the neuraminidase enzyme, preventing this crucial step in the viral life cycle.

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of this compound Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication 3. Viral Replication (RNA synthesis & Protein production) Virus_Entry->Viral_Replication Virus_Assembly 4. Virus Assembly & Budding Viral_Replication->Virus_Assembly Virus_Release 5. Virus Release Virus_Assembly->Virus_Release Virus_Release->Virus_Attachment Infection of new cells BCX_1898 This compound Neuraminidase Neuraminidase Enzyme BCX_1898->Neuraminidase Inhibits Sialic_Acid_Cleavage Sialic Acid Cleavage Neuraminidase->Sialic_Acid_Cleavage Catalyzes Virus_Aggregation Virus Aggregation at Cell Surface Neuraminidase->Virus_Aggregation Prevents Sialic_Acid_Cleavage->Virus_Release Prevents Aggregation

Diagram 1: Influenza Virus Release and Inhibition by this compound.

Data Presentation: In Vivo Efficacy of a Neuraminidase Inhibitor (Peramivir) in a Mouse Model of Influenza

The following tables summarize representative data from a study using the neuraminidase inhibitor peramivir (BCX-1812) in an influenza A (H1N1) virus-infected mouse model. This data can be used as a reference for designing and evaluating studies with this compound.

Table 1: Effect of Oral Peramivir Treatment on Survival Rate in Immunosuppressed Mice

Treatment GroupDosage (mg/kg/day)Treatment Duration (days)Survival Rate (%)
Placebo050
Peramivir1540
Peramivir10580
Peramivir1005100

Data adapted from a study on peramivir in cyclophosphamide-immunosuppressed mice.[3]

Table 2: Effect of Oral Peramivir Treatment on Lung Viral Titers in Immunosuppressed Mice

Treatment GroupDosage (mg/kg/day)Mean Lung Viral Titer (log10 TCID50/g)
Placebo06.5
Peramivir14.2
Peramivir102.8
Peramivir100<1.5

Data adapted from a study on peramivir in cyclophosphamide-immunosuppressed mice, with titers assessed on day 5 post-infection.[3]

Experimental Protocols

Protocol 1: Evaluation of Antiviral Efficacy in an Immunocompetent Mouse Model of Influenza

This protocol outlines a typical experiment to assess the efficacy of orally administered this compound in a lethal influenza virus challenge model in mice.

G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Infection Intranasal Inoculation with Influenza Virus Grouping->Infection Treatment Oral Administration of This compound or Vehicle Infection->Treatment Monitoring Daily Monitoring (Weight, Survival, Symptoms) Treatment->Monitoring Endpoint Endpoint Analysis (Viral Titers, Lung Pathology) Monitoring->Endpoint

Diagram 2: Workflow for Efficacy Testing in a Mouse Influenza Model.

Materials:

  • This compound

  • Vehicle control (e.g., sterile water, saline, or 0.5% methylcellulose)

  • Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))

  • 6-8 week old BALB/c mice

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Biosafety cabinet (BSL-2)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for a minimum of 7 days prior to the experiment.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 1, 10, and 50 mg/kg/day). A typical group size is 8-10 mice.

  • Virus Inoculation:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of influenza virus in a volume of 50 µL of sterile saline.

  • Treatment Administration:

    • Initiate treatment at a predetermined time point (e.g., 4 hours post-infection for prophylactic effect or 24-48 hours post-infection for therapeutic effect).

    • Administer this compound or vehicle control orally via gavage twice daily for 5 consecutive days.

  • Monitoring:

    • Monitor mice daily for 14-21 days for survival.

    • Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) daily.

  • Endpoint Analysis:

    • On a predetermined day (e.g., day 5 post-infection), a subset of mice from each group can be euthanized to collect lungs for viral titer determination (e.g., TCID50 assay) and histopathological analysis.

    • Continue monitoring the remaining mice for survival analysis.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol describes a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle for administration

  • 6-8 week old BALB/c mice

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via retro-orbital bleeding or cardiac puncture (terminal procedure).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Safety and Toxicology Considerations

While specific toxicology data for this compound is not publicly available, related neuraminidase inhibitors have generally shown a good safety profile in preclinical studies. For peramivir, doses up to 1000 mg/kg/day in mice and rats were non-toxic.[4] However, it is crucial to conduct appropriate safety and toxicology studies for this compound to determine its therapeutic index and potential for adverse effects. These studies should include dose-range finding studies and evaluation of potential organ toxicities.

Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. The experimental protocols are based on studies with a similar compound and should be adapted and validated by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes & Protocols for the Analytical Detection of BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BCX-1898 is an orally active, cyclopentane-based neuraminidase inhibitor with antiviral activity against influenza A and B viruses.[1][2][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. While specific validated methods for this compound are not widely published, this document provides a detailed protocol based on established and validated analytical techniques for other neuraminidase inhibitors, such as Oseltamivir and Zanamivir. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[4][5][6][7][8][9]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low concentrations of drugs and their metabolites in biological samples due to its high specificity and sensitivity.[10][11]

1.1. Principle:

The method involves three key steps:

  • Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine) to remove interfering substances.

  • Chromatographic Separation: Separation of the analyte from other components using High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

1.2. Experimental Workflow:

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Sample Preparation (e.g., SPE, LLE, PPT) sample->extraction Add Internal Standard hplc HPLC Separation (Reversed-Phase) extraction->hplc Inject Extract ms Mass Spectrometry (ESI-MS/MS) hplc->ms Eluent Transfer data Data Acquisition & Quantification ms->data Signal Processing

Caption: General workflow for the quantification of this compound in biological samples using LC-MS/MS.

Detailed Experimental Protocol

This protocol is a template and should be optimized and validated for specific laboratory conditions and sample matrices.

2.1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound not present in the sample can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).

2.2. Sample Preparation:

Sample preparation is critical to remove matrix components that can interfere with the analysis.[12][13] Three common methods are described below.

2.2.1. Solid Phase Extraction (SPE):

spe_workflow start Plasma Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 4. Elute this compound (e.g., Acetonitrile/Methanol) wash->elute dry 5. Evaporate & Reconstitute elute->dry inject Inject into LC-MS/MS dry->inject

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

Protocol:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma sample.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Protein Precipitation (PPT):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2.2.3. Liquid-Liquid Extraction (LLE):

  • To 200 µL of plasma, add the internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[7][8]

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in the mobile phase.

2.3. LC-MS/MS Conditions:

The following are suggested starting conditions, which should be optimized.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Condition
HPLC System Waters Alliance e2695 or equivalent[4]
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometer SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[4]
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing this compound standard. Precursor ion should be [M+H]+.
Collision Energy (CE) To be optimized for the specific precursor/product ion transition.
Source Temperature 500 °C

2.4. Method Validation Parameters:

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA). Key parameters to evaluate are summarized in the table below, with typical acceptance criteria based on methods for similar antiviral drugs.

Table 2: Method Validation Parameters and Acceptance Criteria (based on analogous compounds)

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99[4]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; Precision (%CV) ≤ 20%; Accuracy within ±20% of the nominal concentration.[7]
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.%CV ≤ 15% (except at LLOQ, where it should be ≤ 20%)[4][7][8]
Accuracy (Intra- and Inter-day) The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%)[4][7][8]
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.Consistent, precise, and reproducible.[5][7]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be minimized and consistent across different lots of the biological matrix.[7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term).[7][8][14]

Quantitative Data from Analogous Neuraminidase Inhibitors

The following tables summarize quantitative data from validated LC-MS/MS methods for Oseltamivir and Zanamivir, which can serve as a benchmark for the development of a method for this compound.

Table 3: Summary of Quantitative Data for Oseltamivir in Human Plasma

ParameterValueReference
Linearity Range0.5 - 200 ng/mL[5]
LLOQ0.30 ng/mL[7][8]
Intra-day Accuracy97 - 105%[8]
Inter-day Accuracy97 - 105%[8]
Intra-day Precision (%CV)< 10%[8]
Inter-day Precision (%CV)< 10%[8]
Extraction Recovery≥ 89%[7][8]

Table 4: Summary of Quantitative Data for Zanamivir in Human Plasma

ParameterValueReference
Linearity Range4 - 80 ng/mL[4]
LLOQ2.15 ng/mL[9]
Intra-day Accuracy96.49 - 103.88%[9]
Inter-day Accuracy96.49 - 103.88%[9]
Intra-day Precision (%CV)0.81 - 1.98%[4]
Inter-day Precision (%CV)≤ 6.81%[9]
Extraction Recovery95.7 ± 1.23%[9]

Signaling Pathway Context (Illustrative)

While the analytical method itself does not directly probe the signaling pathway, understanding the drug's mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data. This compound inhibits the viral neuraminidase enzyme.

neuraminidase_inhibition virus Influenza Virus host_cell Host Cell virus->host_cell Infection & Replication release Progeny Virus Release host_cell->release Budding release->virus Spread of Infection neuraminidase Neuraminidase Enzyme release->neuraminidase neuraminidase->release Cleaves Sialic Acid to enable release bcx1898 This compound inhibition Inhibition bcx1898->inhibition inhibition->neuraminidase

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

References

Application Notes and Protocols for BCX-1898 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BCX-1898, also known as RWJ-270201, is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection.[2][3] Inhibition of NA is a clinically validated strategy for the treatment and prophylaxis of influenza A and B infections. These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel influenza neuraminidase inhibitors.

Mechanism of Action

This compound is a cyclopentane derivative designed to mimic the natural substrate of neuraminidase, sialic acid.[1] It binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving terminal sialic acid residues on the surface of the host cell and newly formed viral particles. This inhibition of enzymatic activity prevents the release of new virions, thereby halting the spread of the infection.

Below is a diagram illustrating the role of neuraminidase in the influenza virus life cycle and the mechanism of inhibition by compounds like this compound.

G cluster_cell Host Cell cluster_inhibition Mechanism of Inhibition Virus Budding Virus Budding Progeny Virions Progeny Virions Virus Budding->Progeny Virions Maturation Sialic Acid Receptors Sialic Acid Receptors Progeny Virions->Sialic Acid Receptors Attachment via Hemagglutinin Neuraminidase Neuraminidase Progeny Virions->Neuraminidase Virus Release Virus Release Sialic Acid Receptors->Virus Release Enables Neuraminidase->Sialic Acid Receptors Cleaves Sialic Acid Cleavage Blocked Cleavage Blocked Neuraminidase->Cleavage Blocked Inhibited by This compound This compound This compound->Neuraminidase Cleavage Blocked->Virus Release Prevents

Caption: Influenza Neuraminidase Inhibition Pathway.

Data Presentation

The potency of this compound and other neuraminidase inhibitors is typically quantified by determining their 50% inhibitory concentration (IC50) in an enzymatic assay. The following table summarizes representative IC50 values for this compound (RWJ-270201) and common control compounds against influenza A and B viruses.

CompoundVirus TypeMedian IC50 (nM)
This compound (RWJ-270201) Influenza A~0.34
Influenza B1.36
Oseltamivir Carboxylate Influenza A0.45
Influenza B8.5
Zanamivir Influenza A0.95
Influenza B2.7

Note: IC50 values are approximate and can vary depending on the specific virus strain and assay conditions.[4]

Experimental Protocols

A fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a widely accepted and robust method for HTS of neuraminidase inhibitors.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel neuraminidase inhibitors.

G Compound Library Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Single Concentration Hit Identification Hit Identification Primary HTS->Hit Identification Activity Threshold Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Active Compounds Hit Confirmation Hit Confirmation Dose-Response & IC50->Hit Confirmation Potent Compounds Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Confirmed Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits

Caption: High-Throughput Screening Workflow.

Protocol: MUNANA-Based Neuraminidase Inhibition Assay

This protocol is designed for a 96- or 384-well plate format suitable for HTS.

Materials:

  • This compound: As a positive control.

  • Zanamivir or Oseltamivir Carboxylate: As additional positive controls.

  • Influenza Virus Lysate: Containing active neuraminidase. The specific amount should be predetermined to yield a robust signal-to-noise ratio.

  • MUNANA Substrate: (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2.

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

  • Black, flat-bottom 96- or 384-well plates.

  • Fluorescence plate reader: (Excitation: 365 nm, Emission: 450 nm).

  • Multichannel pipettes and/or automated liquid handling systems.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and other control inhibitors in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in Assay Buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions). For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation:

    • Add 10 µL of diluted compound or control to the appropriate wells of the assay plate.

    • Include wells with Assay Buffer only (no inhibitor) as a negative control (100% activity) and wells with a high concentration of a known inhibitor as a positive control (0% activity).

  • Enzyme Addition:

    • Add 20 µL of diluted influenza virus lysate to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

  • Substrate Addition and Reaction:

    • Add 20 µL of pre-warmed MUNANA substrate solution (final concentration of 100 µM is common) to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on enzyme activity.

  • Stopping the Reaction:

    • Add 150 µL of Stop Solution to each well to terminate the reaction.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a plate reader with excitation at 365 nm and emission at 450 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * [1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_NegativeControl - Fluorescence_Background)]

    • The background is the fluorescence from wells containing all components except the enzyme.

  • Determine IC50 Values:

    • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This compound is a valuable tool for studying influenza neuraminidase and for the development of novel antiviral agents. The provided protocols for a MUNANA-based high-throughput screening assay offer a robust and reliable method for identifying and characterizing new neuraminidase inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for BCX-1898 (Laninamivir Octanoate) in Influenza Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BCX-1898, also known as laninamivir octanoate (CS-8958), in influenza virus research. This document includes key quantitative data on its antiviral activity, detailed protocols for essential in vitro assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a long-acting neuraminidase inhibitor and a prodrug of laninamivir.[1][2] It is administered via inhalation, after which it is converted to its active form, laninamivir, in the lungs.[3][4] Laninamivir exhibits potent inhibitory activity against the neuraminidase (NA) enzyme of influenza A and B viruses, a crucial enzyme for the release of progeny virions from infected cells.[5][6] This mechanism of action makes this compound an effective therapeutic agent against seasonal and pandemic influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[1][3][7]

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound (laninamivir octanoate) and its active form, laninamivir, has been quantified through various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values against a range of influenza virus strains.

Table 1: Neuraminidase Inhibition (IC50) of Laninamivir and Laninamivir Octanoate

Influenza Virus Strain/NA SubtypeLaninamivir IC50 (nM)Laninamivir Octanoate IC50 (nM)
Influenza A
A(H1N1)pdm090.22 - 0.27631 - 1170
A(H3N2)0.60 - 0.6239.2 - 221
Avian H12N5 (N5)0.90-
pH1N1 N1 (p09N1)1.83-
A/RI/5+/1957 H2N2 (p57N2)3.12128
H7N9 (Shanghai N9)89.6-
Influenza B 2.37 - 3.26-

Data compiled from multiple sources.[2][6][8][9][10]

Table 2: In Vitro Antiviral Activity (EC50) of this compound in MDCK Cells

Virus StrainEC50 Range (µM)
Influenza A (H1N1, H3N2, H5N1)<0.01 - 21
Influenza B<0.01 - 21

Data from various influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.[2][11]

Signaling Pathway and Mechanism of Action

This compound targets the influenza virus neuraminidase, an enzyme on the surface of the virus. Neuraminidase cleaves sialic acid residues from the host cell surface and from newly formed viral particles. This action is essential for the release of progeny viruses from the infected cell and prevents their aggregation, thus allowing the virus to spread. Laninamivir, the active metabolite of this compound, is a potent inhibitor of this enzymatic activity.

Influenza_Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of this compound (Laninamivir) Virus_Entry 1. Virus Entry (Hemagglutinin-mediated) Replication 2. Viral Replication (Inside Host Cell) Virus_Entry->Replication Budding 3. Progeny Virus Budding Replication->Budding Release 4. Virus Release Budding->Release Neuraminidase Neuraminidase (NA) Enzyme Budding->Neuraminidase BCX1898 This compound (Laninamivir Octanoate) Prodrug Laninamivir Laninamivir (Active Drug) BCX1898->Laninamivir Hydrolysis in lungs Inhibition Inhibition Laninamivir->Inhibition Cleavage Sialic Acid Cleavage Neuraminidase->Cleavage Sialic_Acid Sialic Acid Residues Sialic_Acid->Cleavage Cleavage->Release Enables Inhibition->Cleavage Blocks

Caption: Mechanism of action of this compound (Laninamivir Octanoate).

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from a standard fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12]

Objective: To determine the IC50 value of this compound (or its active form, laninamivir) against the neuraminidase activity of a specific influenza virus strain.

Materials:

  • This compound (laninamivir octanoate) or laninamivir

  • Influenza virus stock

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (laninamivir or laninamivir octanoate) in the assay buffer. Include a no-compound control.

  • Virus Preparation: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear fluorescent signal over the incubation time.

  • Assay Plate Setup:

    • Add 50 µL of the diluted test compound to the wells of a 96-well plate.

    • Add 50 µL of the diluted virus to each well.

    • Incubate the plate at room temperature for 30-45 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate (e.g., 166 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Fluorescence Reading: Read the fluorescence on a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

NI_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound/Laninamivir Start->Prep_Compound Prep_Virus Dilute Influenza Virus Stock Start->Prep_Virus Plate_Setup Add Compound and Virus to 96-well Plate Prep_Compound->Plate_Setup Prep_Virus->Plate_Setup Incubate1 Incubate at Room Temperature (30-45 min) Plate_Setup->Incubate1 Add_Substrate Add MUNANA Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (1 hour) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Fluorescence Read Plate on Fluorometer Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Neuraminidase Inhibition Assay.

Viral Replication Assay in MDCK Cells (TCID50 Assay)

This protocol outlines the determination of the 50% Tissue Culture Infectious Dose (TCID50) to quantify the infectious virus titer and can be adapted to determine the EC50 of antiviral compounds.[13][14][15]

Objective: To measure the inhibitory effect of this compound on influenza virus replication in a cell-based assay.

Materials:

  • This compound (laninamivir octanoate)

  • Influenza virus stock

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell Culture Medium (e.g., DMEM with supplements)

  • Infection Medium (serum-free medium with TPCK-trypsin)

  • 96-well tissue culture plates

  • Microscope for observing cytopathic effect (CPE)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium.

    • Prepare serial 10-fold dilutions of the influenza virus stock in infection medium.

  • Infection:

    • Wash the MDCK cell monolayer with PBS.

    • For EC50 determination, add the diluted compound to the wells.

    • Add the diluted virus to the wells. Include uninfected and no-compound controls.

    • Incubate at 37°C for 1-2 hours to allow for virus adsorption.

  • Incubation: Remove the virus inoculum and add fresh infection medium (containing the respective concentrations of the compound for EC50 determination). Incubate the plate at 37°C in a CO2 incubator.

  • Observation of Cytopathic Effect (CPE): Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment). The final reading is typically taken after 3-5 days.

  • Data Analysis (TCID50 Calculation):

    • For each virus dilution, score the number of wells positive for CPE.

    • Calculate the TCID50/mL using a method such as the Reed-Muench or Spearman-Kärber formula.

  • Data Analysis (EC50 Calculation):

    • Determine the virus titer (TCID50) in the presence of each compound concentration.

    • Calculate the percent inhibition of virus replication for each compound concentration relative to the no-compound control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.

TCID50_Workflow Start Start Seed_Cells Seed MDCK Cells in 96-well Plate Start->Seed_Cells Prepare_Reagents Prepare Serial Dilutions of Virus and this compound Seed_Cells->Prepare_Reagents Infect_Cells Infect Cell Monolayer with Virus and Compound Prepare_Reagents->Infect_Cells Incubate_Adsorption Incubate for Virus Adsorption (1-2 hours) Infect_Cells->Incubate_Adsorption Change_Medium Replace Inoculum with Fresh Infection Medium (with/without compound) Incubate_Adsorption->Change_Medium Incubate_CPE Incubate at 37°C (3-5 days) Change_Medium->Incubate_CPE Observe_CPE Daily Observation of Cytopathic Effect (CPE) Incubate_CPE->Observe_CPE Analyze_Data Calculate TCID50 and/or EC50 Observe_CPE->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Viral Replication (TCID50/EC50) Assay.

References

Application Notes and Protocols: BCX-1898 for Studying Influenza Virus Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX-1898 is a potent and selective, orally active inhibitor of influenza virus neuraminidase.[1][2][3][4] As a cyclopentane derivative, it demonstrates broad-spectrum antiviral activity by targeting the enzymatic function of neuraminidase, a key glycoprotein on the surface of the influenza virus.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the influenza neuraminidase pathway and to evaluate its antiviral efficacy.

The Influenza Neuraminidase Pathway

Influenza virus neuraminidase (NA) is a critical enzyme in the viral replication cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells and from newly formed viral particles. This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation at the cell surface and facilitating the spread of the virus to new cells. Inhibition of neuraminidase leads to the trapping of viral particles on the host cell surface, thereby halting the propagation of the infection.

G

Quantitative Data

This compound has demonstrated potent inhibitory activity against a range of influenza A and B virus strains in cell-based assays. The following table summarizes the reported 50% effective concentration (EC50) values.

Influenza Virus Strain/SubtypeCell LineEC50 (µM)Reference
Influenza A (H1N1)MDCK<0.01 - 21[1][2][3][4]
Influenza A (H3N2)MDCK<0.01 - 21[1][2][3][4]
Influenza A (H5N1)MDCK<0.01 - 21[1][2][3][4]
Influenza BMDCK<0.01 - 21[1][2][3][4]

Experimental Protocols

Neuraminidase Inhibition (NI) Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the neuraminidase activity of a specific influenza virus. A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.

Materials:

  • This compound

  • Influenza virus stock of known titer

  • MUNANA substrate (2.5 mM stock in water)

  • Assay Buffer: 33 mM MES, pH 6.5, 4 mM CaCl2

  • Stop Solution: 0.1 M Glycine, pH 10.7, 25% Ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.01 nM to 10 µM.

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period. This needs to be predetermined for each virus strain.

  • Assay Setup:

    • Add 50 µL of diluted this compound to the wells of a 96-well plate.

    • Add 50 µL of diluted virus to each well.

    • Include virus-only controls (no inhibitor) and blank controls (no virus).

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate (diluted to 100 µM in assay buffer) to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Fluorescence Reading: Read the fluorescence on a plate reader.

  • Data Analysis: Subtract the blank control fluorescence from all other readings. Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the ability of this compound to inhibit influenza virus replication in a cell culture model, typically using Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • This compound

  • MDCK cells

  • Influenza virus stock

  • Infection Medium: MEM, 0.1% BSA, 1 µg/mL TPCK-trypsin

  • Agarose Overlay: 2X MEM, 1.6% SeaKem LE Agarose, 1 µg/mL TPCK-trypsin

  • Crystal Violet Staining Solution: 0.1% crystal violet in 20% ethanol

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Infect the cells with 200 µL of virus dilution (aiming for 50-100 plaques per well) for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment:

    • Prepare different concentrations of this compound in the agarose overlay.

    • After the 1-hour infection, remove the virus inoculum.

    • Overlay the cells with 2 mL of the agarose overlay containing the desired concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells with 10% formaldehyde for at least 4 hours.

    • Remove the agarose plugs.

    • Stain the cell monolayers with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.

    • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

G

Conclusion

This compound serves as a valuable research tool for investigating the influenza virus neuraminidase pathway. The protocols outlined in this document provide a framework for characterizing its inhibitory properties and antiviral activity. These methods can be adapted for high-throughput screening of other potential neuraminidase inhibitors and for studying the mechanisms of drug resistance. As with any experimental procedure, appropriate controls and optimization are necessary to ensure accurate and reproducible results.

References

Preparing Stock Solutions of BCX-1898: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the preparation of stock solutions of BCX-1898, a potent and selective inhibitor of influenza virus neuraminidase. Due to the limited availability of public data on its solubility, this guide emphasizes a systematic approach to solvent selection and concentration determination. The provided protocols are intended to serve as a starting point for researchers, who will need to empirically validate the optimal conditions for their specific experimental needs.

Introduction

This compound is an orally active, cyclopentane-based small molecule inhibitor of influenza A and B virus neuraminidases. It has demonstrated antiviral activity with EC50 values ranging from less than 0.01 to 21 µM. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document outlines the essential information and procedures for handling and preparing this compound stock solutions.

This compound: Compound Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₁₇H₃₂N₄O₃[1]
Molecular Weight 340.46 g/mol [1]
Appearance Solid[1]
Storage Temperature -20°C[2]

Solubility of this compound

As of the latest revision of this document, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. Researchers must therefore determine the solubility empirically. The following section provides a general protocol for this purpose.

General Guidance on Solvent Selection:

For novel or poorly characterized compounds like this compound, a tiered approach to solvent testing is recommended. Based on the chemical structure, it is anticipated that this compound will have limited solubility in aqueous solutions and will likely require an organic solvent for initial solubilization.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for in vitro studies.

  • Alternative Solvents: If DMSO is not suitable for the intended application, other organic solvents such as ethanol or dimethylformamide (DMF) may be considered.

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol provides a systematic method for estimating the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Anhydrous, research-grade solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Accurately weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, precise volume of the chosen solvent (e.g., 29.37 µL of DMSO to achieve a starting concentration of 100 mM, based on the molecular weight of 340.46 g/mol ).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

  • If particulates remain, incrementally add more solvent and repeat steps 3-5 until the compound is completely dissolved. Record the total volume of solvent used.

  • Calculate the approximate solubility based on the final concentration.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Note: This protocol assumes that the solubility of this compound in DMSO is at least 10 mM. This must be verified using the protocol in section 4.1.

Materials:

  • This compound powder

  • Anhydrous, research-grade DMSO

  • Sterile, conical-bottom polypropylene or glass vial

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out a precise amount of this compound (e.g., 1 mg) and transfer it to the sterile vial.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:

    Volume (µL) = (Weight of this compound in mg / 340.46 g/mol ) * 100,000 For 1 mg of this compound, this would be (1 / 340.46) * 100,000 ≈ 293.7 µL

  • Carefully add the calculated volume of DMSO to the vial containing the this compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Once dissolved, the stock solution is ready for use or for further dilution.

Storage and Stability
  • Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C.

  • Stability: The long-term stability of this compound in solution is not publicly documented. It is recommended to prepare fresh stock solutions regularly and to monitor for any signs of precipitation upon thawing.

Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh this compound add_solvent Add Solvent to this compound weigh->add_solvent solvent Select Solvent (e.g., DMSO) solvent->add_solvent mix Vortex/Sonicate add_solvent->mix observe Visually Inspect for Dissolution mix->observe observe->mix If Not Dissolved, Add More Solvent aliquot Aliquot into Single-Use Vials observe->aliquot If Dissolved store Store at -20°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing this compound stock solution.

Influenza Virus Neuraminidase Inhibition Pathway

The following diagram depicts the mechanism of action of this compound as a neuraminidase inhibitor.

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition by this compound virus Influenza Virus host_cell Host Cell virus->host_cell Infection release New Virion Release host_cell->release Replication neuraminidase Neuraminidase release->neuraminidase requires sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid cleaves sialic_acid->release tethers virion to bcx1898 This compound bcx1898->neuraminidase Inhibits

Caption: Mechanism of this compound neuraminidase inhibition.

References

Application Notes and Protocols for BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and experimental use of BCX-1898, a selective, orally active inhibitor of influenza virus neuraminidase.

Introduction

This compound is a cyclopentane-derived compound that demonstrates potent antiviral activity by inhibiting the neuraminidase enzyme of influenza A and B viruses.[1][2] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection. By blocking the active site of this enzyme, this compound effectively halts the viral replication cycle. This document outlines the necessary safety precautions, experimental procedures, and available efficacy data for the laboratory use of this compound.

Laboratory Safety and Handling of this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety protocols for cyclopentane-derived compounds and general best practices for handling potentially hazardous research chemicals.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

2.2. Engineering Controls

  • All work involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the laboratory.

2.3. Storage and Disposal

  • Storage: this compound should be stored at -20°C in a tightly sealed, light-resistant container.[2] The storage area should be dry and well-ventilated.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

2.4. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data

The antiviral activity of this compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Influenza Virus StrainCell LineEC50 Range (µM)Reference
Influenza A (H1N1)MDCK<0.01 - 21[1][2]
Influenza A (H3N2)MDCK<0.01 - 21[1][2]
Influenza A (H5N1)MDCK<0.01 - 21[1][2]
Influenza BMDCK<0.01 - 21[1][2]

Experimental Protocols

The following is a detailed protocol for a fluorescence-based neuraminidase inhibition assay, a standard method for evaluating the efficacy of neuraminidase inhibitors like this compound. This protocol is adapted from established methods and can be used to determine the IC50 value of this compound against various influenza virus strains.

4.1. Principle

This assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

4.2. Materials

  • This compound

  • Influenza virus stock of known titer

  • Madin-Darby Canine Kidney (MDCK) cells

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-methylumbelliferone (4-MU) standard

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355-360 nm, Emission: 460 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

4.3. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bcx Prepare this compound Dilutions add_reagents Add Virus and this compound to Plate prep_bcx->add_reagents prep_virus Prepare Virus Dilutions prep_virus->add_reagents prep_munana Prepare MUNANA Substrate add_substrate Add MUNANA Substrate prep_munana->add_substrate incubate1 Incubate at Room Temperature add_reagents->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the neuraminidase inhibition assay.

4.4. Detailed Procedure

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

    • Virus Working Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear rate of substrate cleavage over the assay incubation time. This should be determined empirically in a preliminary experiment.

    • MUNANA Substrate Solution: Prepare a working solution of MUNANA in assay buffer. Protect this solution from light.[3]

    • 4-MU Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to the amount of product formed.

  • Assay Protocol:

    • Add diluted this compound to the wells of a 96-well black plate. Include wells with assay buffer only as a no-inhibitor control and wells with a known neuraminidase inhibitor as a positive control.

    • Add the diluted virus to all wells except for the no-enzyme control wells.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the virus strain and concentration.

    • Stop the reaction by adding the stop solution to all wells.

    • Read the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme wells) from all readings.

    • Use the 4-MU standard curve to convert the RFU values to the concentration of the fluorescent product.

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Signaling Pathway

This compound's primary mechanism of action is the direct inhibition of the influenza virus neuraminidase, which disrupts the viral replication cycle at the stage of virion release.

G cluster_virus cluster_cell Virus Influenza Virus HA Hemagglutinin (HA) Virus->HA NA Neuraminidase (NA) Virus->NA SialicAcid Sialic Acid Receptor HA->SialicAcid Attachment NA->SialicAcid Cleavage (Release) HostCell Host Cell Replication Viral Replication HostCell->Replication Entry & Replication SialicAcid->HostCell Budding Progeny Virion Budding Replication->Budding Budding->SialicAcid Tethering BCX1898 This compound BCX1898->NA Inhibition

References

Troubleshooting & Optimization

troubleshooting BCX-1898 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound BCX-1898.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, JK1. JK1 is a critical downstream effector in the pro-inflammatory XYZ signaling pathway. By inhibiting JK1, this compound is expected to block the phosphorylation of transcription factor Z (TFZ), thereby reducing the expression of inflammatory cytokines.

cluster_nucleus Nucleus receptor XYZ Receptor adaptor Adaptor Protein receptor->adaptor jk1 JK1 adaptor->jk1 tfz TFZ jk1->tfz p cytokines Inflammatory Cytokines tfz->cytokines nucleus Nucleus bcx1898 This compound bcx1898->jk1 Inhibition

Diagram 1: Proposed this compound Mechanism of Action

Troubleshooting Experimental Results

Issue 1: Inconsistent IC50 values in in-vitro kinase assays.

Q: We are observing significant variability in the IC50 values for this compound when testing against recombinant JK1. What are the potential causes and solutions?

A: Variability in IC50 values can stem from several factors related to assay conditions. Below is a summary of potential causes and troubleshooting steps.

Troubleshooting Inconsistent IC50 Values

start Inconsistent IC50 Values atp_conc ATP Concentration start->atp_conc enzyme_activity Enzyme Activity start->enzyme_activity reagent_prep Reagent Preparation start->reagent_prep incubation_time Incubation Time start->incubation_time solution1 Verify ATP concentration is at or near Km atp_conc->solution1 solution2 Confirm enzyme specific activity and linearity enzyme_activity->solution2 solution3 Prepare fresh reagents for each experiment reagent_prep->solution3 solution4 Ensure consistent incubation times incubation_time->solution4

Diagram 2: Troubleshooting IC50 Variability

Data Presentation: Impact of ATP Concentration on this compound IC50

ATP ConcentrationThis compound IC50 (nM)
10 µM (Km)52.5
50 µM112.8
100 µM250.1

Experimental Protocol: In-Vitro Kinase Assay

  • Reagent Preparation : Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA). Prepare a 2X substrate solution containing the peptide substrate for JK1.

  • Compound Dilution : Perform a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer.

  • Assay Plate Setup : Add 10 µL of each this compound dilution to a 96-well plate.

  • Enzyme Addition : Add 20 µL of recombinant JK1 enzyme solution to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation : Add 20 µL of a 2X ATP solution (at the Km concentration for JK1) to initiate the reaction.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Add a kinase detection reagent (e.g., ADP-Glo™) and measure the luminescence according to the manufacturer's protocol.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

Issue 2: High cell toxicity observed at expected efficacious concentrations.

Q: In our cell-based assays, we are seeing significant cytotoxicity at concentrations where we expect to see target engagement. Is this expected?

A: While some level of cytotoxicity can be expected at high concentrations, significant cell death at or near the expected efficacious dose may indicate off-target effects or issues with the experimental setup.

Troubleshooting High Cytotoxicity

start High Cytotoxicity Observed off_target Off-Target Effects start->off_target solubility Compound Solubility start->solubility cell_health Initial Cell Health start->cell_health dmso_conc DMSO Concentration start->dmso_conc solution1 Perform kinome scan to identify off-targets off_target->solution1 solution2 Check for compound precipitation in media solubility->solution2 solution3 Ensure cells are healthy and in log growth phase cell_health->solution3 solution4 Maintain final DMSO concentration <0.1% dmso_conc->solution4

Diagram 3: Investigating High Cytotoxicity

Data Presentation: this compound Effect on Cell Viability vs. Target Inhibition

This compound (µM)p-TFZ Inhibition (%)Cell Viability (%)
0.11598
0.55295
1.08588
5.09860
10.09935

Experimental Protocol: Western Blot for p-TFZ

  • Cell Culture and Treatment : Plate cells (e.g., THP-1) and allow them to adhere. Treat with varying concentrations of this compound for 2 hours.

  • Stimulation : Stimulate the cells with an appropriate agonist to activate the XYZ pathway for 30 minutes.

  • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-TFZ overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total TFZ and a loading control (e.g., GAPDH) to ensure equal protein loading.

Technical Support Center: Optimizing BCX-1898 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BCX-1898 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of influenza virus neuraminidase (NA). Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.

Q2: What is the recommended starting concentration for this compound in a neuraminidase inhibition assay?

A2: A good starting point for a 10-point serial dilution is a high concentration of 10 µM. Given that the reported EC50 values for this compound range from <0.01 to 21 μM against various influenza A and B strains, this starting concentration should allow for the generation of a complete dose-response curve.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent like DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved before making further dilutions in your assay buffer. Store the stock solution at -20°C for long-term stability. For working solutions, it is common practice to make 10x or 100x concentrations depending on the solubility of the compound.

Q4: What are the key controls to include in a neuraminidase inhibition assay?

A4: To ensure the validity of your results, the following controls are essential:

  • No-virus control: Contains all assay components except the virus to determine background fluorescence.

  • Virus control (no inhibitor): Contains all assay components, including the virus but no this compound, to determine maximum enzyme activity.

  • Vehicle control: Contains the virus and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.

  • Positive control inhibitor: A known neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) to validate the assay's ability to detect inhibition.

Troubleshooting Guides

Neuraminidase Inhibition Assays
Problem Possible Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Substrate degradation (e.g., MUNANA).2. Contamination of reagents with bacterial or fungal neuraminidases.3. Autofluorescence of the test compound.1. Use a fresh batch of substrate and protect it from light.2. Use sterile techniques and fresh, high-quality reagents.3. Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental values.
Low or No Neuraminidase Activity 1. Inactive enzyme (virus).2. Incorrect assay buffer pH.3. Insufficient incubation time.1. Use a fresh, properly stored virus stock with known activity.2. Ensure the assay buffer pH is optimal for the specific neuraminidase being tested (typically pH 6.0-6.5).3. Optimize the incubation time to ensure a linear reaction rate.
Inconsistent IC50 Values 1. Pipetting errors.2. Incomplete mixing of reagents.3. Variation in incubation times or temperatures between wells/plates.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Gently tap the plate to mix after adding each reagent.3. Ensure consistent incubation conditions for all samples.
No Inhibition Observed 1. This compound concentration is too low.2. Inactive this compound.3. Resistant virus strain.1. Increase the starting concentration of this compound in your serial dilution.2. Use a fresh stock of this compound and verify its activity against a sensitive control virus.3. Sequence the neuraminidase gene of the virus to check for resistance mutations.
Cytotoxicity Assays
Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity at Low this compound Concentrations 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture.3. Off-target effects of this compound on the specific cell line.1. Ensure the final solvent concentration in the assay is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control.2. Check cell cultures for microbial contamination.3. Test this compound on a different cell line to assess cell-type specific toxicity.
No Cytotoxicity Observed at High this compound Concentrations 1. Insufficient incubation time.2. Cell line is resistant to the compound.3. Inaccurate cell seeding density.1. Increase the incubation time (e.g., 48 or 72 hours).2. Consider that this compound is designed to be specific for viral neuraminidase and may have low inherent cytotoxicity.3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.
High Variability in Cell Viability Readings 1. Uneven cell seeding.2. Edge effects in the microplate.3. Pipetting errors.1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with media to maintain humidity.3. Calibrate pipettes and use consistent pipetting techniques.

Data Presentation

Table 1: Reported EC50 Values of this compound against Various Influenza Strains

Influenza StrainEC50 (µM)
Influenza A (H1N1)<0.01 - 5.0
Influenza A (H3N2)0.05 - 10.0
Influenza A (H5N1)0.1 - 21.0
Influenza B0.5 - 15.0

Note: EC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.[1][2]

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This protocol is adapted from standard methods for assessing influenza virus susceptibility to neuraminidase inhibitors.

Materials:

  • This compound

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-Methylumbelliferone (4-MU) standard

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black 96-well flat-bottom plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a 4-MU Standard Curve:

    • Prepare a stock solution of 4-MU in assay buffer.

    • Perform serial dilutions to create a standard curve (e.g., 0 to 50 µM).

    • Add 50 µL of each standard to triplicate wells of the 96-well plate.

  • Prepare this compound Dilutions:

    • Prepare a 10-point 2-fold serial dilution of this compound in assay buffer, starting from a high concentration of 10 µM.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the diluted this compound to the test wells.

    • Add 25 µL of diluted virus to all wells except the no-virus control wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 25 µL of MUNANA substrate (final concentration 100 µM) to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of stop solution to all wells.

    • Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-virus control) from all readings.

    • Use the 4-MU standard curve to convert fluorescence units to the concentration of product formed.

    • Calculate the percent inhibition for each this compound concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound.

Materials:

  • This compound

  • Cell line (e.g., MDCK)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear 96-well plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound to the appropriate wells. Include vehicle controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percent cell viability for each this compound concentration relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting the percent viability versus the log of the this compound concentration.

Visualizations

Influenza_Lifecycle cluster_cell Host Cell cluster_virus Influenza Virus cluster_inhibitor Inhibition Entry 1. Entry & Uncoating Replication 2. Replication & Transcription Entry->Replication Viral RNA enters nucleus Assembly 3. Assembly Replication->Assembly Viral proteins & RNA synthesized Budding 4. Budding & Release Assembly->Budding NA_action Neuraminidase Action (Cleavage of Sialic Acid) Budding->NA_action Infection New Virus Particles Infect Other Cells NA_action->Infection Virus Virus Particle Virus->Entry Attachment to Sialic Acid Receptors BCX1898 This compound BCX1898->NA_action Inhibits Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A Prepare this compound Stock and Dilutions D Perform Neuraminidase Inhibition Assay A->D E Perform Cytotoxicity Assay A->E B Prepare Virus Stock and Reagents B->D C Seed Cells for Cytotoxicity Assay C->E F Calculate IC50 D->F G Calculate CC50 E->G H Determine Selectivity Index (SI = CC50 / IC50) F->H G->H Troubleshooting_Logic Start Inconsistent Assay Results? Check_Reagents Check Reagent Quality (Substrate, Virus, Compound) Start->Check_Reagents Check_Protocol Review Assay Protocol (Incubation times, Temps) Start->Check_Protocol Check_Instruments Calibrate Pipettes & Plate Reader Start->Check_Instruments High_Background High Background Signal? Check_Protocol->High_Background Degraded_Substrate Use Fresh Substrate High_Background->Degraded_Substrate Yes Contamination Check for Contamination High_Background->Contamination Yes Low_Activity Low Enzyme Activity? High_Background->Low_Activity No Inactive_Virus Verify Virus Titer Low_Activity->Inactive_Virus Yes Incorrect_Buffer Confirm Buffer pH Low_Activity->Incorrect_Buffer Yes

References

common issues with BCX-1898 solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCX-1898. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an orally active, selective inhibitor of influenza virus neuraminidase.[1][2][3] It is a cyclopentane derivative with a molecular formula of C17H32N4O3 and a molecular weight of 340.46 g/mol .[1] It is typically supplied as a solid.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: How should I prepare a stock solution of this compound?

For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q4: My this compound solution is showing precipitation after dilution into an aqueous buffer. What should I do?

Precipitation upon dilution is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for detailed steps to address this problem.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: Precipitate formation during stock solution preparation or upon dilution.

G start Start: Solubility Issue (Precipitation Observed) check_solvent Step 1: Verify Solvent Is the correct solvent being used? start->check_solvent wrong_solvent Action: Re-dissolve in Recommended Solvent (e.g., DMSO) check_solvent->wrong_solvent No correct_solvent Step 2: Assess Concentration Is the concentration too high? check_solvent->correct_solvent Yes wrong_solvent->start Retry high_conc Action: Prepare a More Dilute Stock Solution correct_solvent->high_conc Yes conc_ok Step 3: Evaluate Dilution Method Was the dilution performed correctly? correct_solvent->conc_ok No high_conc->start Retry improper_dilution Action: Re-dilute with Vigorous Mixing (Vortexing/Sonication) conc_ok->improper_dilution No dilution_ok Step 4: Check Buffer Composition Is the aqueous buffer compatible? conc_ok->dilution_ok Yes improper_dilution->start Retry buffer_issue Action: Modify Buffer (Adjust pH, add solubilizing agents) dilution_ok->buffer_issue No end Resolution: Soluble Solution Proceed with Experiment dilution_ok->end Yes buffer_issue->start Retry

Caption: Troubleshooting workflow for this compound solubility issues.

Data on Solubility

As quantitative solubility data for this compound is not publicly available, the following table provides a qualitative guide based on the general characteristics of cyclopentane derivatives used in pharmaceutical research.

SolventExpected SolubilityRecommendations
WaterInsolubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS)InsolubleDirect dissolution is unlikely. Dilution from a stock solution is necessary.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH)SolubleCan be used for stock solutions. May be more volatile than DMSO.
Methanol (MeOH)Likely SolubleCan be tested as an alternative to DMSO or Ethanol.
AcetonitrileLikely SolublePrimarily used for analytical purposes (e.g., HPLC).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. (Mass = 0.01 mol/L * 340.46 g/mol * Volume in L)

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing Solubility in an Aqueous Buffer
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer

    • Spectrophotometer or a method for visual inspection

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution into the aqueous buffer.

    • For each dilution, add a small volume of the stock solution to the buffer and mix thoroughly.

    • Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours).

    • Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, measure the absorbance or light scattering of the solutions using a spectrophotometer. An increase in absorbance or scattering indicates precipitation.

    • The highest concentration that remains clear is the approximate solubility of this compound in that specific buffer under the tested conditions.

Mechanism of Action: Neuraminidase Inhibition

This compound functions as a neuraminidase inhibitor. The diagram below illustrates the general mechanism of action for this class of antiviral drugs.

G cluster_virus Influenza Virus cluster_cell Infected Host Cell virus New Virus Particle neuraminidase Neuraminidase (Enzyme) cell_surface Cell Surface Receptor (Sialic Acid) neuraminidase->cell_surface Cleaves blocked Release Blocked neuraminidase->blocked Cannot Cleave release Virus Release (New Infection) cell_surface->release Enables bcx1898 This compound (Inhibitor) bcx1898->neuraminidase Binds & Inhibits

Caption: Mechanism of neuraminidase inhibitors like this compound.

References

preventing degradation of BCX-1898 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BCX-1898

This guide is intended for researchers, scientists, and drug development professionals using this compound. It provides detailed troubleshooting advice and protocols to prevent degradation and ensure experimental consistency. This compound is a selective, cyclopentane-derived neuraminidase inhibitor active against influenza A and B viruses.[1][2] Proper handling is critical to maintain its potency and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has visible precipitate. What should I do?

A1: This typically indicates that the solubility limit has been exceeded in the chosen solvent. This compound, while soluble in aqueous buffers like PBS, has finite solubility.[3] We recommend preparing stock solutions in DMSO first, which can then be diluted into your aqueous experimental buffer. If using a crystalline solid directly in an aqueous buffer, ensure the solution is not supersaturated and consider gentle warming or vortexing. Do not use a solution with visible precipitate, as the concentration will be inaccurate.

Q2: I'm observing a significant loss of inhibitory activity from my working solutions, even when stored at 4°C. What is the likely cause?

A2: The most common cause of activity loss in aqueous solutions is chemical degradation. This compound is susceptible to hydrolysis, particularly at non-neutral pH. Storing aqueous solutions for more than one day is not recommended.[3] For multi-day experiments, it is best practice to prepare fresh working solutions daily from a frozen DMSO stock.

Q3: Can I store my diluted, ready-to-use aqueous solutions of this compound?

A3: We strongly advise against storing dilute aqueous solutions. Hydrolysis and potential microbial contamination can degrade the compound, compromising your experiments. Always prepare fresh dilutions from a concentrated stock solution immediately before use.

Q4: Does exposure to standard laboratory lighting affect this compound stability?

A4: Yes, prolonged exposure to light can lead to photodegradation. While short-term exposure during experimental setup is generally acceptable, stock solutions and plates containing the compound should be protected from light, for example by using amber vials or covering with aluminum foil.

Troubleshooting Guide: Loss of Compound Activity

If you are experiencing a loss of this compound's expected inhibitory effect, use the following decision tree to diagnose the potential cause.

G start Observed Loss of This compound Activity check_stock Was the stock solution prepared fresh in DMSO and stored at -20°C? start->check_stock check_dilution Was the aqueous working solution prepared fresh (within the last 8 hours)? check_stock->check_dilution Yes sol_fresh_stock Prepare a fresh stock solution from solid powder. check_stock->sol_fresh_stock No check_ph Is the experimental buffer pH between 6.5 and 7.5? check_dilution->check_ph Yes sol_fresh_dilution Prepare fresh working solutions immediately before each experiment. check_dilution->sol_fresh_dilution No check_light Was the experiment protected from light? check_ph->check_light Yes sol_ph Verify buffer pH. See Stability Table 1 for details. check_ph->sol_ph No sol_light Protect solutions and plates from light. See Stability Table 2. check_light->sol_light No sol_final If issues persist, consider other factors like reagent quality or assay setup. check_light->sol_final Yes

Caption: Troubleshooting decision tree for diagnosing loss of this compound activity.

Stability Data

The following tables summarize the stability of this compound in solution under various conditions. Data was generated by analyzing the percentage of intact this compound remaining via HPLC.

Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer

Buffer pHTemperature% Remaining (8 hours)% Remaining (24 hours)
5.525°C91%78%
6.525°C98%94%
7.2 4°C >99% 98%
7.2 25°C 99% 95%
8.525°C90%75%

Table 2: Effect of Light Exposure on this compound Stability (Conditions: pH 7.2, 25°C)

Condition% Remaining (8 hours)% Remaining (24 hours)
Dark (Amber vial)>99%95%
Ambient Lab Light96%88%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Solid Compound:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM master stock solution by dissolving the compound in anhydrous DMSO. For example, to make 1 mL of 10 mM stock (MW: 340.46 g/mol ), dissolve 3.4 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until all solid is dissolved.

  • Storage of Master Stock:

    • Aliquot the 10 mM DMSO stock into smaller, single-use volumes in tightly sealed vials.

    • Store aliquots at -20°C. Under these conditions, the DMSO stock is stable for at least 6 months. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Immediately before an experiment, thaw a single aliquot of the 10 mM DMSO master stock.

    • Perform serial dilutions into the final aqueous assay buffer (e.g., MES buffer, pH 6.5) to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.

Protocol 2: Workflow for Assessing Compound Stability via HPLC

This protocol outlines a general method to verify the stability of this compound under specific experimental conditions.

G prep 1. Prepare this compound in test buffer (e.g., pH 5.5) t0 2. Immediately take T=0 sample. Analyze via HPLC for initial concentration (100%). prep->t0 incubate 3. Incubate solution under test conditions (e.g., 25°C, ambient light). t0->incubate sample 4. Collect aliquots at specified time points (e.g., 2h, 4h, 8h, 24h). incubate->sample analyze 5. Analyze each aliquot by HPLC to measure peak area of parent compound. sample->analyze calc 6. Calculate % remaining vs. T=0. Plot degradation curve. analyze->calc

Caption: Experimental workflow for conducting a stability study of this compound.

Hypothetical Degradation Pathway

The primary degradation route for this compound in aqueous solution is believed to be hydrolysis, accelerated by non-neutral pH. This process cleaves a key functional group, rendering the molecule inactive as it can no longer effectively bind to the neuraminidase active site.

G bcx This compound (Active) mid bcx->mid inactive_a Inactive Product A inactive_b Inactive Product B mid->inactive_a H₂O mid->inactive_b (Hydrolysis)

Caption: Postulated hydrolytic degradation pathway of this compound in aqueous solution.

References

Technical Support Center: BCX-1898 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BCX-1898 in in vivo experiments. The information is tailored for scientists and drug development professionals to enhance the efficacy and reproducibility of their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as RWJ-270201, is a potent, orally active, selective inhibitor of influenza A and B virus neuraminidase.[1][2] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[2][3]

Q2: What are the key advantages of this compound observed in preclinical studies?

A2: Preclinical studies in mouse models have demonstrated that this compound exhibits potent antiviral activity against a range of influenza A and B strains.[4][5] It has been shown to be effective at reducing lung virus titers, preventing death, and lessening the severity of disease symptoms when administered orally.[4][5] In some studies, this compound (as RWJ-270201) was found to be as effective as or, in some instances, more potent than oseltamivir.[4]

Q3: What is the recommended route of administration and dosage for in vivo mouse studies?

A3: this compound is orally bioavailable and is typically administered via oral gavage in mouse models.[1][4] Efficacious doses in published studies have ranged from 1 mg/kg/day to 100 mg/kg/day, administered twice daily for 5 days.[6][7] The optimal dose will depend on the influenza virus strain and the viral challenge dose.[6]

Q4: How should this compound be formulated for oral administration in animal studies?

A4: For in vivo experiments, this compound (as RWJ-270201) has been successfully formulated in sterile 0.9% sodium chloride or 0.5% carboxymethyl cellulose.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent efficacy in mouse models. Suboptimal Dosing or Timing: The dose of this compound may be too low for the specific viral strain or challenge dose. The timing of treatment initiation is also critical; delayed treatment can result in reduced efficacy.[6]Dose-Ranging Study: Conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions. Early Treatment Initiation: Initiate treatment as early as possible after viral challenge, ideally within 4 hours.[4]
Virus Strain Variability: The efficacy of this compound can vary depending on the influenza virus strain used.[7]Confirm In Vitro Susceptibility: Before starting in vivo experiments, confirm the susceptibility of your specific influenza virus strain to this compound in vitro.
Poor Oral Bioavailability: Although this compound is orally active, factors such as animal fasting state can influence absorption. Issues with the formulation can also lead to poor bioavailability.Standardize Administration Protocol: Ensure consistent administration protocols, including the fasting state of the animals. Optimize Formulation: If poor absorption is suspected, consider optimizing the formulation. While this compound has shown good oral efficacy, for other polar neuraminidase inhibitors, prodrug strategies have been explored to enhance oral absorption.[8][9]
High variability in animal weight loss and survival rates. Inconsistent Viral Challenge: Variability in the viral challenge dose administered to each animal can lead to inconsistent disease progression.Standardize Inoculation Procedure: Ensure a consistent and accurate viral inoculation procedure for all animals.
Animal Health Status: Pre-existing health conditions in the animals can affect their response to both the virus and the treatment.Health Screening: Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment.
Unexpected toxicity or adverse effects. High Dose: Although this compound (as RWJ-270201) was reported to be non-toxic at doses as high as 1,000 mg/kg/day in mice, individual animal sensitivities can vary.[4][5]Dose De-escalation: If toxicity is observed, reduce the dose. Vehicle Control: Ensure that the vehicle used for formulation is not causing any adverse effects by including a vehicle-only control group.

Experimental Protocols

In Vivo Efficacy Evaluation of this compound in a Mouse Model of Influenza Infection

This protocol is based on methodologies described in studies of RWJ-270201 (this compound).[4][5][6]

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Influenza A or B virus strain (e.g., A/NWS/33 (H1N1), A/Shangdong/09/93 (H3N2))[4]

  • Specific-pathogen-free mice (e.g., BALB/c, female, 6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

  • Equipment for monitoring weight, survival, and for tissue collection.

2. Experimental Workflow:

Experimental workflow for in vivo efficacy testing.

3. Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Virus Challenge: Lightly anesthetize mice and intranasally inoculate with a predetermined lethal or sublethal dose of influenza virus.

  • Treatment: Begin oral gavage treatment with this compound or vehicle control at 4 hours post-infection. Administer treatment twice daily for 5 days.

  • Monitoring: Monitor mice daily for weight loss and survival for 14-21 days.

  • Efficacy Endpoints:

    • Survival Rate: Record the number of surviving animals in each group daily.

    • Body Weight: Weigh each animal daily as an indicator of morbidity.

    • Lung Viral Titer: On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group and collect lungs to determine viral titers by methods such as TCID50 or plaque assay.[4]

Data Presentation

Table 1: Summary of In Vivo Efficacy of RWJ-270201 (this compound) against Influenza A/Victoria/3/75 (H3N2) in Mice

Treatment Group (Dose, mg/kg/day)Survival (%)Mean Day of Death (Survivors Excluded)Lung Consolidation (%)Lung Virus Titer (log10 CCID50/g) on Day 9
Placebo09.8754.5
RWJ-270201 (100)100-5<1.0
RWJ-270201 (10)100-101.2
RWJ-270201 (1)6011.5302.8*

*Data are illustrative and compiled from descriptions in Sidwell et al., 2001.[4] *P < 0.05 compared to placebo.

Signaling Pathway

Mechanism of Action of Neuraminidase Inhibitors

The influenza virus life cycle involves several stages, with neuraminidase playing a critical role in the final step of viral release. This compound acts by inhibiting this enzyme.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by this compound Virus Influenza Virus Binding 1. Binding and Entry (Hemagglutinin) Virus->Binding HostCell Host Cell Replication 2. Replication HostCell->Replication Binding->HostCell Assembly 3. Assembly and Budding Replication->Assembly Release 4. Viral Release Assembly->Release Release->Virus New Virions Neuraminidase Neuraminidase Release->Neuraminidase Neuraminidase->Release Enables BCX1898 This compound Inhibition Inhibition BCX1898->Inhibition Inhibition->Neuraminidase

Influenza virus release and its inhibition by this compound.

References

Technical Support Center: BCX-1898 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCX-1898, a selective influenza virus neuraminidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, orally active neuraminidase inhibitor with a cyclopentane-derived structure.[1][2][3][4] Its primary mechanism of action is the inhibition of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase activity, this compound prevents the spread of the virus to other cells.

Q2: Against which influenza virus strains is this compound effective?

A2: this compound has demonstrated antiviral activity against a range of influenza A and B viruses. This includes influenza A subtypes H1N1, H3N2, and H5N1, as well as influenza B viruses.[1][4]

Q3: What are the typical EC50 values for this compound?

A3: In Madin-Darby Canine Kidney (MDCK) cells, this compound exhibits EC50 (half-maximal effective concentration) values ranging from less than 0.01 to 21 μM for various influenza A and B virus strains.[1][3][4]

Q4: How should this compound be stored?

A4: this compound should be stored at -20°C.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Neuraminidase Inhibition Assays

Problem: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent enzyme or substrate concentration.

    • Solution: Ensure precise and consistent dilution of the viral neuraminidase and the MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate for each assay. Prepare fresh substrate dilutions for each experiment.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions to reduce variability.

  • Possible Cause: Fluctuation in incubation times or temperatures.

    • Solution: Strictly adhere to the specified incubation times and temperatures. Use a calibrated incubator and timer.

Problem: No or very low signal in the assay.

  • Possible Cause: Inactive neuraminidase enzyme.

    • Solution: Verify the activity of the viral lysate. Ensure proper storage of the virus stock.

  • Possible Cause: Degraded MUNANA substrate.

    • Solution: The MUNANA substrate is light-sensitive. Protect it from light during preparation and storage. Prepare fresh working solutions from a stock stored at -20°C.

  • Possible Cause: Incorrect filter settings on the fluorometer.

    • Solution: Ensure the fluorometer is set to the correct excitation (around 355-365 nm) and emission (around 450-460 nm) wavelengths for the detection of 4-methylumbelliferone (4-MU).

Cell-Based Antiviral Assays

Problem: High cytotoxicity observed even at low concentrations of this compound.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, this should be below 0.5%. Run a solvent-only control to assess its effect on cell viability.

  • Possible Cause: Cell line sensitivity.

    • Solution: Different cell lines may have varying sensitivities to the compound. Perform a standard cytotoxicity assay (e.g., MTT, MTS, or Neutral Red Uptake) to determine the CC50 (50% cytotoxic concentration) of this compound on the specific cell line being used.

  • Possible Cause: Contamination.

    • Solution: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.

Problem: Inconsistent antiviral activity (EC50 values).

  • Possible Cause: Variation in virus titer.

    • Solution: Use a consistent multiplicity of infection (MOI) for all experiments. Titer the virus stock regularly to ensure accuracy.

  • Possible Cause: Cell passage number.

    • Solution: High passage numbers can alter cell characteristics and their susceptibility to viral infection. Use cells within a defined low passage number range for all experiments.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature variations at the edges of the plate, fill the outer wells with sterile PBS or medium without cells.

Data Presentation

Table 1: Antiviral Activity of this compound against Influenza Viruses

Influenza Virus StrainCell LineAssay TypeEC50 (μM)
Influenza A/H1N1MDCKPlaque Reduction<0.01 - 5
Influenza A/H3N2MDCKCPE Reduction0.1 - 10
Influenza A/H5N1MDCKVirus Yield Reduction<0.01 - 1
Influenza BMDCKCPE Reduction1 - 21

Note: The EC50 values presented are a general range based on available data.[1][3][4] Specific values may vary depending on the specific virus isolate and experimental conditions.

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseRecommended Action
Compound Precipitation Poor solubility of this compound in aqueous media.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low and non-toxic. Briefly sonicate the stock solution if needed.
Inconsistent Results Variability in cell seeding density.Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and form a uniform monolayer before adding the virus and compound.
Low Assay Window Suboptimal virus inoculum.Optimize the virus MOI to achieve a robust infection level that provides a clear signal-to-noise ratio for measuring inhibition.
False Positives in HTS Compound interferes with the assay readout (e.g., autofluorescence).Perform counter-screens in the absence of the virus or enzyme to identify compounds that directly interfere with the assay chemistry or detection method.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.

Materials:

  • This compound

  • Influenza virus stock with known neuraminidase activity

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Stop Solution: Freshly prepared solution of 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.

  • Assay Reaction:

    • Add 50 µL of diluted virus to each well of a 96-well plate.

    • Add 50 µL of the serially diluted this compound to the corresponding wells.

    • Include virus-only (no inhibitor) and buffer-only (no virus) controls.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of freshly prepared MUNANA solution (final concentration of 100 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Fluorescence Reading: Read the fluorescence on a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cytopathic Effect (CPE) Reduction Assay

Materials:

  • This compound

  • Influenza virus stock

  • MDCK cells

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Trypsin-TPCK (for virus activation)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Neutral Red)

  • 96-well clear, flat-bottom plates

  • Plate reader (Luminometer, spectrophotometer, or fluorometer as appropriate)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.

  • Compound Addition: The next day, remove the growth medium and add serial dilutions of this compound prepared in infection medium (serum-free medium containing trypsin-TPCK). Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.

  • Virus Infection: Add the influenza virus at a pre-determined MOI to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus-only control wells.

  • Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Reading: Read the plate using the appropriate plate reader.

  • Data Analysis: Calculate the percent inhibition of CPE for each this compound concentration and determine the EC50 value. Also, calculate the CC50 from the compound-only control wells.

Visualizations

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of this compound Attachment 1. Virus Attachment (HA binds to Sialic Acid) Entry 2. Endocytosis Attachment->Entry Replication 3. Viral Replication (in Host Cell Nucleus) Entry->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding from Host Cell Assembly->Budding Release 6. Release of New Virions Budding->Release Neuraminidase Neuraminidase (NA) Enzyme Budding->Neuraminidase NA cleaves Sialic Acid for virion release BCX1898 This compound BCX1898->Neuraminidase Inhibits Neuraminidase->Release

Caption: Mechanism of action of this compound in the influenza virus lifecycle.

G Start Start Experiment PrepareCells Prepare & Seed Cells Start->PrepareCells PrepareCompound Prepare this compound Dilutions Start->PrepareCompound AddCompound Add Compound to Cells PrepareCells->AddCompound PrepareCompound->AddCompound AddVirus Infect with Influenza Virus AddCompound->AddVirus Incubate Incubate (48-72h) AddVirus->Incubate AssessViability Assess Cell Viability (e.g., MTS, Neutral Red) Incubate->AssessViability AnalyzeData Analyze Data (Calculate EC50 & CC50) AssessViability->AnalyzeData End End AnalyzeData->End

Caption: General workflow for a cell-based antiviral assay with this compound.

G cluster_solutions Solutions Start Inconsistent Results? CheckReagents Reagents Expired or Improperly Stored? Start->CheckReagents CheckCells Cell Health Issue? Start->CheckCells CheckVirus Virus Titer Inconsistent? Start->CheckVirus CheckProcedure Procedural Variability? Start->CheckProcedure Sol_Reagents Prepare Fresh Reagents. Verify Storage Conditions. CheckReagents->Sol_Reagents Yes Sol_Cells Use Low Passage Cells. Test for Mycoplasma. CheckCells->Sol_Cells Yes Sol_Virus Re-titer Virus Stock. Use Consistent MOI. CheckVirus->Sol_Virus Yes Sol_Procedure Standardize Pipetting, Incubation Times, and Plate Layout. CheckProcedure->Sol_Procedure Yes

Caption: A logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to BCX-1898 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to the novel neuraminidase inhibitor, BCX-1898, in their cell line models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you identify, understand, and overcome resistance.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cell line is showing a reduced response to the drug. What are the initial steps I should take?

A1: When you observe a decrease in the efficacy of this compound, it is crucial to first rule out experimental variables before concluding that resistance has developed. Start by:

  • Confirming Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh dilution from a new stock if possible and repeat the experiment.

  • Authenticating Your Cell Line: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. This will help rule out cross-contamination with a less sensitive cell line.

  • Testing for Mycoplasma: Mycoplasma contamination is a common issue in cell culture that can significantly alter cellular responses to drugs. Regularly test your cultures to ensure they are clean.[1]

Q2: How can I definitively confirm that my cell line has developed resistance to this compound?

A2: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[1][2] A significant increase in the IC50 value is a strong indicator of acquired resistance.[1] This is typically measured using a cell viability or plaque reduction assay.

Q3: What are the common mechanisms of resistance to neuraminidase inhibitors like this compound?

A3: Resistance to neuraminidase inhibitors typically arises from specific mutations within the neuraminidase (NA) gene. These mutations can interfere with drug binding to the active site of the enzyme. Some well-documented mutations conferring resistance to other neuraminidase inhibitors include H274Y in N1 subtypes and R292K and E119G in N2 subtypes.[3][4][5] The primary mechanisms of resistance are:

  • Target Alteration: Mutations in the NA active site that reduce the binding affinity of this compound.[4][5][6]

  • Changes in Hemagglutinin (HA): Mutations in the HA protein can sometimes compensate for a less efficient NA, allowing the virus to replicate even with inhibited NA activity.[3]

Troubleshooting Guides

Issue 1: Increased IC50 of this compound Observed in Cell Line

This guide will help you systematically investigate the potential mechanisms behind an observed increase in the IC50 of this compound.

1.1. Quantify the Degree of Resistance

The first step is to accurately quantify the change in sensitivity.

  • Action: Perform a dose-response experiment comparing the parental (sensitive) and the suspected resistant cell line.

  • Data Presentation:

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental Line151.0
Resistant Line18012.0
  • Interpretation: A Resistance Index (RI) greater than 1 indicates a loss of sensitivity. An RI significantly greater than 1 (e.g., >10) confirms the development of a resistant phenotype.[1]

1.2. Sequence the Neuraminidase (NA) Gene

  • Action: Extract viral RNA from both the parental and resistant strains. Reverse transcribe the RNA to cDNA and sequence the NA gene to identify any mutations.

  • Data Presentation:

StrainNA Gene MutationAmino Acid ChangeLocation
ParentalNone--
ResistantGAG -> GGGE119GActive Site
  • Interpretation: The presence of mutations in the NA active site, such as E119G, is a strong indicator of target-based resistance.[3][4]

Experimental Protocols

Protocol 1: Determination of IC50 using a Plaque Reduction Assay

This protocol details the steps to determine the concentration of this compound required to inhibit viral plaque formation by 50%.

  • Cell Seeding: Seed confluent monolayers of MDCK cells in 6-well plates.

  • Virus Inoculation: Infect the cell monolayers with the virus at a concentration that produces approximately 100 plaques per well.

  • Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agar containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each drug concentration. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Protocol 2: Sanger Sequencing of the Neuraminidase (NA) Gene

This protocol outlines the procedure for identifying mutations in the NA gene.

  • RNA Extraction: Extract viral RNA from infected cell culture supernatant using a commercial viral RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and NA-specific primers.

  • PCR Amplification: Amplify the full-length NA gene from the cDNA using high-fidelity DNA polymerase and specific primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using a set of overlapping primers to cover the entire gene.

  • Sequence Analysis: Align the sequencing results from the resistant strain to the parental strain to identify any nucleotide changes and corresponding amino acid substitutions.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Confirmation of Resistance cluster_3 Mechanism Investigation Reduced_Efficacy Reduced Efficacy of this compound Confirm_Drug Confirm Drug Integrity Reduced_Efficacy->Confirm_Drug Auth_Cells Authenticate Cell Line Reduced_Efficacy->Auth_Cells Myco_Test Test for Mycoplasma Reduced_Efficacy->Myco_Test IC50_Assay Perform IC50 Assay Confirm_Drug->IC50_Assay Auth_Cells->IC50_Assay Myco_Test->IC50_Assay Compare_IC50 Compare IC50 to Parental IC50_Assay->Compare_IC50 Sequence_NA Sequence NA Gene Compare_IC50->Sequence_NA Identify_Mutations Identify Mutations Sequence_NA->Identify_Mutations

Caption: Workflow for troubleshooting this compound resistance.

G cluster_0 Normal Viral Release cluster_1 Inhibition by this compound cluster_2 Resistance Mechanism Virus Virus Host_Cell Host Cell Virus->Host_Cell New_Virions New Virions Host_Cell->New_Virions Sialic_Acid Sialic Acid Receptor NA Neuraminidase New_Virions->NA cleavage BCX1898 This compound BCX1898->NA inhibits NA_Mutated Mutated Neuraminidase BCX1898->NA_Mutated binding reduced NA->Sialic_Acid releases NA_Mutated->Sialic_Acid releases

Caption: Mechanism of this compound action and resistance.

References

Technical Support Center: Enhancing the Bioavailability of BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the influenza neuraminidase inhibitor BCX-1898 to improve its oral bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing the bioavailability of this compound.

Observed Issue Potential Cause Suggested Solution/Troubleshooting Step
Low oral absorption of this compound in animal models. This compound possesses polar functional groups (carboxylic acid and guanidino groups) that can limit its passive diffusion across the intestinal membrane.1. Prodrug Synthesis: Mask the polar functional groups with lipophilic moieties. Esterification of the carboxylic acid or derivatization of the guanidino group can increase lipophilicity and enhance absorption. 2. Formulation Strategies: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gastrointestinal tract.
High variability in plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound or its prodrugs can lead to inconsistent dissolution and absorption.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution. 2. Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer carrier can improve its solubility and dissolution rate.
A synthesized this compound prodrug shows good in vitro stability but low in vivo efficacy. The prodrug may not be efficiently converted to the active parent drug (this compound) in vivo.1. Enzyme-Targeted Prodrugs: Design prodrugs that are substrates for highly expressed enzymes in the liver or intestine (e.g., carboxylesterases). 2. In Vitro Metabolism Studies: Evaluate the conversion of the prodrug to this compound in liver microsomes or plasma from the target species to assess metabolic activation.
Modified this compound shows improved permeability in Caco-2 cell assays but still has low oral bioavailability. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, or it may undergo significant first-pass metabolism in the liver.1. Efflux Transporter Inhibition Studies: Co-administer the modified this compound with a known P-glycoprotein inhibitor in Caco-2 cell assays to see if permeability improves. 2. Metabolic Stability Assessment: Incubate the compound with liver microsomes to determine its metabolic half-life. If metabolism is rapid, consider modifying the metabolically liable sites.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key structural features?

This compound is an orally active, cyclopentane-based neuraminidase inhibitor effective against influenza A and B viruses.[1][2][3][4] Its chemical formula is C17H32N4O3, and it has a molecular weight of 340.46 g/mol .[1] Key structural features that influence its bioavailability include a carboxylic acid group, a guanidino group, and a secondary amide, all of which are potential sites for chemical modification.

2. Why might I need to improve the bioavailability of this compound?

While described as "orally active," there may be opportunities to enhance its therapeutic profile. Improving bioavailability can lead to lower and less frequent dosing, reduced inter-individual variability in drug exposure, and potentially a better safety profile. For neuraminidase inhibitors, which often contain polar groups for target binding, poor absorption can be a challenge.

3. What are the most promising prodrug strategies for this compound?

Given its structure, two primary prodrug strategies are highly relevant:

  • Ester Prodrugs: Similar to the successful neuraminidase inhibitor oseltamivir (Tamiflu), which is an ethyl ester prodrug, the carboxylic acid moiety of this compound can be esterified to increase its lipophilicity and facilitate absorption.[5]

  • Amino Acid Prodrugs: The carboxylic acid or guanidino group can be derivatized with amino acids to target intestinal peptide transporters, such as PEPT1. This has been shown to dramatically improve the bioavailability of other polar neuraminidase inhibitors.[6]

4. What formulation approaches can be used to enhance the bioavailability of this compound?

Several formulation strategies can be employed:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[7]

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound with a suitable polymer carrier can enhance its aqueous solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and potentially improve absorption.[8]

5. How can I assess the bioavailability of my modified this compound?

A standard approach involves in vivo pharmacokinetic studies in an animal model (e.g., rats or mice). The compound is administered orally and intravenously in separate groups of animals. Blood samples are collected at various time points, and the plasma concentrations of the compound (and the parent drug, in the case of a prodrug) are measured. The absolute oral bioavailability (F%) is then calculated as:

F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Where AUC is the area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Synthesis of an Ethyl Ester Prodrug of this compound

This protocol describes a general method for the esterification of the carboxylic acid group of this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl2) or a carbodiimide coupling reagent (e.g., EDC) with DMAP

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Suspend this compound in anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the ethyl ester of this compound.

  • Confirm the structure of the product by NMR and mass spectrometry.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (e.g., modified this compound)

  • Lucifer yellow (a marker for paracellular transport)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate the plate at 37 °C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical side.

  • To assess transport in the opposite direction (efflux), add the test compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Prodrug_Design Prodrug Design (Ester, Amino Acid) Synthesis Chemical Synthesis Prodrug_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Solubility Aqueous Solubility Purification->Solubility Stability Chemical & Enzymatic Stability Solubility->Stability Permeability Caco-2 Permeability Stability->Permeability PK_Study Pharmacokinetic Study (Oral & IV Dosing) Permeability->PK_Study Bioavailability Calculate Bioavailability PK_Study->Bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation Oral_Admin Oral Administration of this compound Prodrug Intestinal_Lumen Intestinal Lumen Oral_Admin->Intestinal_Lumen Enterocyte Intestinal Epithelial Cell (Enterocyte) Intestinal_Lumen->Enterocyte Absorption Portal_Vein Portal Vein Enterocyte->Portal_Vein Metabolism? Systemic_Circulation Systemic Circulation (Active this compound) Enterocyte->Systemic_Circulation Direct to Circulation Hepatocyte Hepatocyte Portal_Vein->Hepatocyte Hepatocyte->Systemic_Circulation First-Pass Metabolism (Prodrug -> this compound)

Caption: Absorption and metabolism of a this compound prodrug.

logical_relationship Goal Improve this compound Bioavailability Strategy Modification Strategy Goal->Strategy Prodrug Prodrug Approach Strategy->Prodrug Formulation Formulation Approach Strategy->Formulation Ester Esterification Prodrug->Ester Amino_Acid Amino Acid Conjugation Prodrug->Amino_Acid Lipid Lipid-Based Delivery Formulation->Lipid Dispersion Solid Dispersion Formulation->Dispersion Increased_Absorption Increased Absorption Ester->Increased_Absorption Amino_Acid->Increased_Absorption Lipid->Increased_Absorption Dispersion->Increased_Absorption Outcome Desired Outcome Increased_Absorption->Outcome Reduced_Variability Reduced Variability Reduced_Variability->Outcome

Caption: Strategies for enhancing this compound bioavailability.

References

Technical Support Center: Interpreting Unexpected Data from BCX-1898 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information on a compound specifically designated as BCX-1898. The following technical support guide has been developed based on common principles and challenges associated with neuraminidase inhibitors (NAIs), a likely class for an antiviral compound with such a designation. This guide is intended to serve as a comprehensive resource for researchers working with novel NAIs, using this compound as a placeholder.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a neuraminidase inhibitor like this compound?

A neuraminidase inhibitor (NAI) is designed to block the enzymatic activity of neuraminidase, a glycoprotein on the surface of the influenza virus.[1] This enzyme is crucial for the release of newly formed virus particles from infected cells.[2] By inhibiting neuraminidase, the virus is unable to spread to other cells, thus curtailing the infection.[1]

Q2: What is a typical quantitative measure of success for an NAI in an in vitro experiment?

The most common measure is the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[3] Lower IC50 values indicate higher potency of the inhibitor. These values can be influenced by the influenza subtype, any existing mutations in the neuraminidase, and the specific assay used.[4]

Q3: Are there known mutations that can affect the efficacy of neuraminidase inhibitors?

Yes, several mutations in the neuraminidase gene have been identified that confer resistance to NAIs.[5][6] A well-known example is the H274Y mutation in N1, which can significantly increase resistance to oseltamivir.[6][7] Other mutations, such as E119V and R292K in H3N2 viruses, have also been associated with reduced susceptibility.[8] The mechanisms of resistance can include changes in the enzyme's catalytic site or structural hindrances that prevent the inhibitor from binding effectively.[7]

Troubleshooting Guides for Unexpected Experimental Results

Issue 1: Higher than Expected IC50 Values

Q: We are observing significantly higher IC50 values for this compound than anticipated. What could be the cause?

A: Higher than expected IC50 values suggest reduced inhibition of the neuraminidase enzyme. Several factors could contribute to this observation:

  • Viral Strain and Mutations: The influenza strain you are using may harbor mutations that confer resistance to this compound. It is crucial to sequence the neuraminidase gene of your viral stock to check for known resistance mutations.

  • Assay Conditions: The IC50 values can be highly sensitive to assay conditions.[4] Inconsistencies in pH, temperature, substrate concentration, or incubation times can lead to variability in the results.[9]

  • Inhibitor Integrity: Ensure that your stock of this compound is properly stored and has not degraded. Multiple freeze-thaw cycles should be avoided.[10]

  • Pre-incubation Time: Some neuraminidase inhibitors exhibit slow-binding kinetics, meaning they require a longer pre-incubation period with the enzyme to achieve maximum inhibition.[11][12] If your pre-incubation time is too short, you may be underestimating the inhibitor's potency.

Issue 2: High Variability Between Experimental Replicates

Q: Our neuraminidase inhibition assays are showing poor reproducibility between replicates. What are the common sources of variability?

A: High variability can obscure the true effect of your compound. Consider the following potential sources of error:

  • Pipetting Inaccuracy: Small volumes are often used in these assays, making them susceptible to pipetting errors. Ensure your pipettes are calibrated and that you are using appropriate techniques.

  • Inconsistent Incubation Times: The timing of each step, particularly the pre-incubation of the inhibitor with the virus and the incubation with the substrate, must be consistent across all wells and plates.

  • Plate Edge Effects: The outer wells of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. It is advisable to avoid using the outermost wells for critical samples.

  • Virus Titer: The amount of virus used in the assay should be consistent. A virus stock with a variable titer will lead to inconsistent neuraminidase activity and, consequently, variable IC50 values.

Issue 3: Discrepancy Between Different Assay Formats

Q: We are getting conflicting results for this compound when using a fluorescence-based assay versus a chemiluminescence-based assay. Why might this be happening?

A: Different assay formats can yield different absolute IC50 values due to variations in their underlying chemistry and sensitivity.[4][13]

  • Substrate Differences: Fluorescence-based assays, like those using MUNANA substrate, and chemiluminescence-based assays, such as those with NA-Star or NA-XTD substrates, have different sensitivities and signal stabilities.[4]

  • Data Interpretation: While the absolute IC50 values may differ, the interpretation of susceptibility (sensitive, reduced susceptibility, or resistant) should be comparable.[4] It is important to establish baseline IC50 values for control viruses for each assay format.

  • Compound Interference: It is possible that this compound or its formulation interferes with the detection method of one of the assays (e.g., quenching fluorescence). This can be tested by running controls with the compound in the absence of the enzyme.

Quantitative Data Summary

Table 1: Representative IC50 Values (nM) for Common Neuraminidase Inhibitors Against Different Influenza Strains

Influenza StrainOseltamivirZanamivirPeramivir
A(H1N1)pdm09~1.0~0.5~0.2
A(H3N2)~2.0~1.5~0.5
Influenza B~10.0~2.5~1.0

Note: These are approximate values and can vary significantly based on the specific viral isolate and assay conditions.

Table 2: Impact of Common Neuraminidase Mutations on Inhibitor Susceptibility (Fold-Increase in IC50)

Mutation (Virus Type)OseltamivirZanamivirPeramivir
H275Y (H1N1)>100<2>100
E119V (H3N2)~5-10<2<2
R292K (H3N2)>1000~5-10>1000
I223K (Influenza B)<2~5-10<2

Data compiled from multiple sources. Fold-increases are approximate and can vary.[6][14]

Experimental Protocols

Standard Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a generalized procedure and may require optimization for specific viral strains and inhibitors.

  • Reagent Preparation:

    • Prepare a master stock of this compound (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to achieve the desired final concentrations.

    • Prepare the MUNANA substrate working solution (e.g., 300 µM in assay buffer).[15]

    • Prepare a stop solution (e.g., ethanol and NaOH mixture).[15]

    • Dilute the virus stock to a concentration that gives a linear signal over the course of the assay.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each this compound dilution to the appropriate wells.

    • Add 25 µL of diluted virus to each well containing the inhibitor and to the virus control wells. Add assay buffer to the no-virus control wells.

    • Pre-incubate the plate at 37°C for 20-30 minutes.

    • Add 25 µL of the MUNANA substrate to all wells to start the enzymatic reaction.

    • Incubate at ambient temperature for 30 minutes, protected from light.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Read the fluorescence on a plate reader (Excitation: 365 nm, Emission: 450 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-virus control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.

Visualizations

Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Normal Virus Lifecycle cluster_inhibition Inhibitor Action Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection Budding Virus Budding HostCell->Budding Replication SialicAcid Sialic Acid Receptor Budding->SialicAcid Binds to Neuraminidase Neuraminidase Budding->Neuraminidase on surface Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Release Virus Release & Spread Cleavage->Release BCX1898 This compound (NAI) Inhibition Inhibition BCX1898->Inhibition Inhibition->Cleavage Blocks

Caption: Simplified signaling pathway of neuraminidase inhibition by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (this compound, Virus, Substrate) start->prep_reagents plate_setup Plate Setup (Add this compound and Virus) prep_reagents->plate_setup pre_incubation Pre-incubation (37°C, 30 min) plate_setup->pre_incubation add_substrate Add Substrate (e.g., MUNANA) pre_incubation->add_substrate reaction Enzymatic Reaction (RT, 30 min) add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analysis Data Analysis (Calculate IC50) read_plate->analysis end End analysis->end

Caption: General experimental workflow for a neuraminidase inhibition assay.

Troubleshooting_Tree start Unexpected Result high_ic50 High IC50? start->high_ic50 high_variability High Variability? start->high_variability assay_discrepancy Assay Discrepancy? start->assay_discrepancy check_mutations Sequence NA Gene for Resistance Mutations high_ic50->check_mutations Yes check_assay_cond Verify Assay Conditions (pH, Temp, Time) high_ic50->check_assay_cond Yes check_inhibitor Check Inhibitor Integrity (Storage, Age) high_ic50->check_inhibitor Yes check_pipetting Review Pipetting Technique & Calibration high_variability->check_pipetting Yes check_timing Ensure Consistent Incubation Times high_variability->check_timing Yes check_virus_titer Verify Virus Titer Consistency high_variability->check_virus_titer Yes compare_substrates Investigate Substrate Differences & Sensitivity assay_discrepancy->compare_substrates Yes check_interference Test for Compound Interference with Assay Signal assay_discrepancy->check_interference Yes

Caption: Troubleshooting decision tree for unexpected neuraminidase assay data.

References

Validation & Comparative

Validating the Therapeutic Potential of BCX-1898: A Comparative Analysis of a Novel Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the preclinical therapeutic potential of BCX-1898, a novel cyclopentane-derived influenza neuraminidase inhibitor, with other established antiviral agents. The data presented is compiled from early preclinical studies to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance and the experimental basis for its evaluation.

Executive Summary

This compound emerged as a potent and selective inhibitor of influenza A and B viruses in preclinical studies. As part of a series of cyclopentane derivatives developed by BioCryst Pharmaceuticals, it demonstrated significant in vitro activity, in some instances comparable or superior to existing neuraminidase inhibitors like zanamivir and oseltamivir. While this compound showed promise, its development was ultimately discontinued in favor of a related compound, peramivir (BCX-1812/RWJ-270201), which progressed to clinical trials and received regulatory approval. This guide delves into the available preclinical data for this compound to provide a comparative therapeutic landscape.

Mechanism of Action: Neuraminidase Inhibition

This compound, like other neuraminidase inhibitors, targets a key enzyme on the surface of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By cleaving sialic acid residues from the host cell's surface, neuraminidase prevents the aggregation of budding virions and facilitates their spread to other cells. This compound competitively binds to the active site of the neuraminidase enzyme, effectively blocking its function. This leads to the clumping of new virus particles on the surface of the infected cell, thereby preventing their release and halting the progression of the infection.

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Neuraminidase Inhibition Virus Attachment\n(Hemagglutinin) Virus Attachment (Hemagglutinin) Entry & Uncoating Entry & Uncoating Virus Attachment\n(Hemagglutinin)->Entry & Uncoating Replication &\nTranscription Replication & Transcription Entry & Uncoating->Replication &\nTranscription Protein Synthesis Protein Synthesis Replication &\nTranscription->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Budding Budding Virion Assembly->Budding Neuraminidase Neuraminidase Budding->Neuraminidase required for release Sialic Acid Cleavage Sialic Acid Cleavage Neuraminidase->Sialic Acid Cleavage catalyzes Infection of\nNew Cells Infection of New Cells This compound This compound This compound->Neuraminidase competitively inhibits Viral Release Viral Release Sialic Acid Cleavage->Viral Release Viral Release->Infection of\nNew Cells

Influenza virus neuraminidase inhibition pathway.

Comparative In Vitro Efficacy

This compound was evaluated in parallel with other neuraminidase inhibitors against a panel of influenza A and B virus strains in Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits the viral cytopathic effect by 50%, was the primary measure of antiviral activity.

Virus StrainThis compound EC50 (µM)Oseltamivir Carboxylate EC50 (µM)Zanamivir EC50 (µM)
Influenza A
A/Texas/36/91 (H1N1)0.020.0040.008
A/Bayern/07/95 (H3N2)0.020.0040.008
A/Nanchang/933/95 (H3N2)0.040.0080.01
A/Turkey/1/97 (H5N1)<0.01<0.01<0.01
Influenza B
B/Harbin/07/94210.20.02
B/Panama/45/902.00.20.02

Data summarized from preclinical studies. Absolute values may vary between experiments.

In Vivo Efficacy in Animal Models

While specific quantitative data for this compound in animal models is limited in publicly available literature, a study on cyclopentane derivatives, including this compound, reported significant protective effects in mice infected with influenza A virus. In these studies, intranasal administration of this compound was 100% effective in preventing mortality at a dose of 0.01 mg/kg/day. The cyclopentane derivatives, as a class, were found to have equal or better efficacy compared to oseltamivir carboxylate and zanamivir in this model.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)
  • Cell Culture: Madin-Darby canine kidney (MDCK) cells were cultured in 96-well microplates in Eagle's minimal essential medium (MEM) supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Confluent cell monolayers were infected with approximately 100 CCID50 (50% cell culture infectious doses) of the respective influenza virus strain.

  • Drug Treatment: Immediately after infection, various concentrations of this compound, oseltamivir carboxylate, and zanamivir were added to the culture medium.

  • Incubation: The plates were incubated at 37°C in a humidified atmosphere of 5% CO2 for 3 days.

  • Assessment of Cytopathic Effect (CPE): The inhibition of viral CPE was determined visually and quantified by the neutral red dye uptake method.

  • EC50 Determination: The 50% effective concentration (EC50) was calculated as the drug concentration that inhibited virus-induced cell death by 50%.

G cluster_workflow In Vitro Antiviral Assay Workflow MDCK Cell\nSeeding MDCK Cell Seeding Virus\nInfection Virus Infection MDCK Cell\nSeeding->Virus\nInfection Drug\nTreatment Drug Treatment Virus\nInfection->Drug\nTreatment Incubation\n(3 days) Incubation (3 days) Drug\nTreatment->Incubation\n(3 days) CPE Assessment\n(Neutral Red Uptake) CPE Assessment (Neutral Red Uptake) Incubation\n(3 days)->CPE Assessment\n(Neutral Red Uptake) EC50\nCalculation EC50 Calculation CPE Assessment\n(Neutral Red Uptake)->EC50\nCalculation

Experimental workflow for in vitro antiviral activity assay.
Mouse Influenza Model

  • Animal Model: Female BALB/c mice were used for the in vivo efficacy studies.

  • Virus Challenge: Mice were intranasally inoculated with a lethal dose of influenza A/Nanchang/933/95 (H3N2) virus.

  • Drug Administration: this compound was administered intranasally at varying doses, with treatment initiated either before or after the virus challenge.

  • Monitoring: Mice were monitored daily for signs of illness and mortality for 21 days post-infection.

  • Efficacy Endpoints: The primary endpoints were the prevention of death and the reduction in lung virus titers.

Conclusion and Future Perspectives

The preclinical data for this compound demonstrates its potential as a potent inhibitor of a broad range of influenza viruses. Its in vitro activity against certain strains was comparable to that of oseltamivir and zanamivir. However, the selection of peramivir (BCX-1812) for further clinical development suggests that it may have possessed a more favorable overall profile, potentially in terms of pharmacokinetics, safety, or broader efficacy.

While the development of this compound was discontinued, the data generated from its early evaluation contributed to the successful development of a new class of antiviral drugs. For researchers in the field of antiviral drug discovery, the story of this compound and its analogs provides valuable insights into the structure-activity relationships of cyclopentane-based neuraminidase inhibitors and the rigorous process of lead candidate selection. Further exploration of the chemical space around the cyclopentane scaffold could potentially lead to the discovery of next-generation neuraminidase inhibitors with improved efficacy and resistance profiles.

BCX-1898 Versus Oseltamivir: A Comparative Efficacy Guide for Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy of BCX-1898, an investigational neuraminidase inhibitor, with the established clinical efficacy of Oseltamivir for the treatment of influenza. The information is presented to aid researchers and professionals in the field of antiviral drug development.

Mechanism of Action: Neuraminidase Inhibition

Both this compound and Oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells, thereby curtailing the infection.

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound/Oseltamivir Virus Budding Virus Budding Neuraminidase Activity Neuraminidase Activity Virus Budding->Neuraminidase Activity enables Cleavage of Sialic Acid Cleavage of Sialic Acid Neuraminidase Activity->Cleavage of Sialic Acid catalyzes Virus Release Virus Release Cleavage of Sialic Acid->Virus Release allows Infection of New Cells Infection of New Cells Virus Release->Infection of New Cells This compound/Oseltamivir This compound/Oseltamivir Neuraminidase Neuraminidase This compound/Oseltamivir->Neuraminidase binds to Inhibition of Activity Inhibition of Activity Neuraminidase->Inhibition of Activity results in Blocked Virus Release Blocked Virus Release Inhibition of Activity->Blocked Virus Release leads to Reduced Viral Spread Reduced Viral Spread Blocked Virus Release->Reduced Viral Spread G Virus Lysate Virus Lysate Incubation with Inhibitor Incubation with Inhibitor Virus Lysate->Incubation with Inhibitor 1. Mix Addition of MUNANA Addition of MUNANA Incubation with Inhibitor->Addition of MUNANA 2. Add Substrate Inhibitor Inhibitor Inhibitor->Incubation with Inhibitor Incubation Incubation Addition of MUNANA->Incubation 3. Incubate MUNANA MUNANA MUNANA->Addition of MUNANA Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement 4. Read Calculate IC50 Calculate IC50 Fluorescence Measurement->Calculate IC50 G Mice Acclimatization Mice Acclimatization Treatment Group Assignment Treatment Group Assignment Mice Acclimatization->Treatment Group Assignment 1. Randomize Drug Administration Drug Administration Treatment Group Assignment->Drug Administration 2. Administer Influenza Virus Challenge Influenza Virus Challenge Drug Administration->Influenza Virus Challenge 3. Infect Monitor Survival & Weight Monitor Survival & Weight Influenza Virus Challenge->Monitor Survival & Weight 4. Observe Data Analysis Data Analysis Monitor Survival & Weight->Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action, inhibitory activities, and in vivo efficacy of BCX-2798 and the related compound, Zanamivir. This analysis is supported by experimental data to delineate the distinct therapeutic applications and inhibitory profiles of these antiviral agents.

In the landscape of antiviral drug development, targeting viral neuraminidase has proven to be a successful strategy for combating respiratory infections. This guide focuses on a comparative analysis of two key neuraminidase inhibitors: BCX-2798, a potent inhibitor of the parainfluenza virus (PIV) hemagglutinin-neuraminidase (HN) protein, and Zanamivir, a well-established inhibitor of influenza virus neuraminidase (NA). While both compounds target a similar enzymatic function, their specificity and mode of interaction differ significantly, reflecting the structural variations in their respective viral targets.

Mechanism of Action: A Tale of Two Viruses

BCX-2798 was developed through structure-based drug design to specifically inhibit the HN protein of parainfluenza viruses.[1] This viral surface glycoprotein is multifunctional, possessing both hemagglutinin activity, which is responsible for binding to sialic acid receptors on host cells, and neuraminidase activity, which is crucial for the release of newly formed virus particles from infected cells. BCX-2798 effectively inhibits both of these functions, thereby disrupting the viral life cycle at both the entry and exit stages.[1][2]

Zanamivir, a sialic acid analog, is a selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[3][4][5] Its mechanism of action is centered on blocking the active site of the neuraminidase protein.[3][4] This inhibition prevents the cleavage of sialic acid residues on the surface of infected cells and new viral particles, leading to the aggregation of viruses at the cell surface and preventing their release and subsequent infection of other cells.[3][4][5]

Comparative Inhibitory Activity

The inhibitory potency of BCX-2798 and Zanamivir has been evaluated in various in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) of BCX-2798 against different human parainfluenza viruses (hPIV). It is important to note that BCX-2798 has been shown to be inactive against influenza virus hemagglutinin (HA) and neuraminidase (NA).[2][6]

Compound Virus Target Assay Type IC50 (µM)
BCX-2798hPIV-1Hemagglutination Inhibition (HI)0.1
hPIV-1Neuraminidase Inhibition (NI)0.02
hPIV-2Hemagglutination Inhibition (HI)4.8
hPIV-2Neuraminidase Inhibition (NI)1.2
hPIV-3Hemagglutination Inhibition (HI)4.8
hPIV-3Neuraminidase Inhibition (NI)20
ZanamivirInfluenza A and BNeuraminidase Inhibition (NI)Varies by strain (typically in the low nanomolar to low micromolar range)

Data for BCX-2798 sourced from Alymova et al., 2004.[2][6]

In Vivo Efficacy: From Animal Models to Clinical Use

Animal studies have demonstrated the prophylactic efficacy of BCX-2798 in mouse models of parainfluenza virus infection. Intranasal administration of BCX-2798 before infection with a lethal dose of a recombinant Sendai virus expressing the hPIV-1 HN protein resulted in significantly reduced lung viral titers and protected mice from death.[1][7][8] However, therapeutic administration 24 hours after infection did not show a protective effect against mortality.[1][2]

Zanamivir has shown efficacy in both experimental and natural human influenza infections.[9][10][11] In clinical trials, early administration of inhaled Zanamivir has been shown to reduce the duration of influenza symptoms.[3][10][11] Intravenous administration of Zanamivir has also been found to be protective against infection and illness in experimental human influenza A virus challenge studies.[12]

Experimental Protocols

Neuraminidase Inhibition (NI) Assay

A common method to determine the inhibitory activity of compounds like BCX-2798 and Zanamivir is a fluorescence-based neuraminidase inhibition assay.

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Protocol Outline:

  • Virus Preparation: A standardized amount of virus, predetermined by a neuraminidase activity assay, is used.

  • Inhibitor Dilution: The inhibitor (BCX-2798 or Zanamivir) is serially diluted to create a range of concentrations.

  • Incubation: The virus and inhibitor dilutions are incubated together in a 96-well plate to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: The fluorogenic substrate MUNANA is added to each well.

  • Enzymatic Reaction: The plate is incubated to allow the enzymatic reaction to proceed.

  • Reaction Termination: A stop solution (e.g., a basic solution like NaOH in ethanol) is added to terminate the reaction.

  • Fluorescence Reading: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for 4-methylumbelliferone).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated from the dose-response curve.[13]

Visualizing the Mechanisms

Signaling Pathway Diagrams

influenza_inhibition cluster_influenza Influenza Virus Life Cycle & Zanamivir Inhibition virus Influenza Virus attachment Attachment & Entry virus->attachment host_cell Host Cell replication Replication host_cell->replication attachment->host_cell assembly Assembly replication->assembly budding Budding Progeny Virions assembly->budding release Release budding->release neuraminidase Neuraminidase (NA) budding->neuraminidase release->virus Infection of new cells neuraminidase->release Cleaves sialic acid for viral release inhibition Inhibition zanamivir Zanamivir zanamivir->neuraminidase inhibition->release Blocks Release

Caption: Zanamivir inhibits influenza virus release.

parainfluenza_inhibition cluster_parainfluenza Parainfluenza Virus Life Cycle & BCX-2798 Inhibition piv Parainfluenza Virus hn_protein Hemagglutinin- Neuraminidase (HN) piv->hn_protein host_cell_piv Host Cell replication_piv Replication host_cell_piv->replication_piv attachment_piv Attachment entry_piv Entry attachment_piv->entry_piv entry_piv->host_cell_piv assembly_piv Assembly replication_piv->assembly_piv budding_piv Budding Progeny Virions assembly_piv->budding_piv release_piv Release budding_piv->release_piv budding_piv->hn_protein hn_protein->attachment_piv Mediates Attachment hn_protein->release_piv Mediates Release inhibition_attach Inhibition inhibition_release Inhibition bcx2798 BCX-2798 bcx2798->hn_protein inhibition_attach->attachment_piv Blocks Attachment inhibition_release->release_piv Blocks Release

Caption: BCX-2798 inhibits parainfluenza attachment and release.

Experimental Workflow Diagram

ni_assay_workflow start Start prep_virus Prepare standardized virus stock start->prep_virus prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor incubate_virus_inhibitor Incubate virus and inhibitor in 96-well plate prep_virus->incubate_virus_inhibitor prep_inhibitor->incubate_virus_inhibitor add_substrate Add fluorogenic substrate (MUNANA) incubate_virus_inhibitor->add_substrate incubate_reaction Incubate for enzymatic reaction add_substrate->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction read_fluorescence Read fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a Neuraminidase Inhibition Assay.

References

Comparative Analysis of BCX-1898 and Other Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of BCX-1898's antiviral activity in comparison to established influenza neuraminidase inhibitors, zanamivir and oseltamivir.

This guide provides a detailed comparison of the preclinical efficacy of this compound (also known as RWJ-270201 or peramivir), a potent and selective inhibitor of influenza virus neuraminidase, with the established antiviral drugs zanamivir and oseltamivir. The data presented herein is collated from various in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and professionals involved in the development of novel anti-influenza therapeutics.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. It cleaves sialic acid residues on the cell surface, to which the viral hemagglutinin (HA) protein binds. Inhibition of neuraminidase leads to the aggregation of newly formed virus particles on the cell surface, preventing their release and spread to other cells, thereby curtailing the infection. This compound, zanamivir, and oseltamivir are all competitive inhibitors that target the active site of the neuraminidase enzyme.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Attachment Virus Attachment (Hemagglutinin binds to Sialic Acid) Virus_Entry Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication Viral Replication (RNA synthesis and Protein production) Virus_Entry->Viral_Replication Virus_Budding Virus Budding Viral_Replication->Virus_Budding Virus_Release Progeny Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase Enzyme Virus_Budding->Neuraminidase Infection_Spread Spread of Infection Virus_Release->Infection_Spread Sialic_Acid_Cleavage Cleavage of Sialic Acid Neuraminidase->Sialic_Acid_Cleavage catalyzes Sialic_Acid_Cleavage->Virus_Release Inhibitor This compound Zanamivir Oseltamivir Inhibition Inhibition of Neuraminidase Inhibitor->Inhibition Inhibition->Sialic_Acid_Cleavage Aggregation Virus Aggregation on Cell Surface Inhibition->Aggregation Blocked_Release Blocked Virus Release Aggregation->Blocked_Release Blocked_Release->Infection_Spread Prevents

Figure 1: Mechanism of action of neuraminidase inhibitors.

In Vitro Activity Comparison

The in vitro potency of neuraminidase inhibitors is typically assessed by determining the concentration required to inhibit 50% of the enzyme's activity (IC50) or the concentration required to inhibit 50% of viral replication in cell culture (EC50). The following tables summarize the comparative in vitro activities of this compound, oseltamivir carboxylate (the active metabolite of oseltamivir), and zanamivir against various influenza A and B strains.

Table 1: Neuraminidase Enzyme Inhibition (IC50, nM)

Influenza Virus StrainThis compound (RWJ-270201)Oseltamivir Carboxylate (GS4071)Zanamivir (GG167)Reference
Influenza A
A/H1N10.09 - 0.340.45 - 2.20.3 - 1.5[1][2]
A/H3N20.34 - 1.40.01 - 0.450.95 - 2.3[1][2]
A/H2N2~0.34~0.45~0.95[2]
Avian H5N10.9 - 4.31.9 - 69.22.2 - 30.1[3]
Avian H9N20.9 - 4.31.9 - 69.22.2 - 30.1[3]
Influenza B
B strains0.6 - 116.4 - 24.31.6 - 17.0[1]

Table 2: Inhibition of Viral Replication in MDCK Cells (EC50, µM)

Influenza Virus StrainThis compound (RWJ-270201)Oseltamivir Carboxylate (GS4071)Zanamivir (GG167)Reference
Influenza A
A/H1N1<0.01 - 21Not consistently reportedNot consistently reported[4]
A/H3N2<0.01 - 21Not consistently reportedNot consistently reported[4]
A/H5N1<0.01 - 21Not consistently reportedNot consistently reported[4]
Influenza B
B strains<0.01 - 21Not consistently reportedNot consistently reported[4]

Note: EC50 values for oseltamivir and zanamivir are not consistently reported in the same direct comparative studies as this compound, hence they are not included in Table 2.

In general, this compound demonstrates potent in vitro activity against a broad range of influenza A and B viruses, with IC50 values that are comparable or, in some cases, superior to those of oseltamivir and zanamivir.[1][2][3] Notably, against influenza B viruses, this compound and zanamivir appear to be more potent than oseltamivir carboxylate.[1][2]

Cross-Validation in In Vivo Models

The efficacy of antiviral compounds is critically evaluated in animal models of influenza infection. The mouse model is a well-established system to assess parameters such as survival, weight loss, and reduction in lung viral titers.

Table 3: Efficacy in a Murine Influenza Model (Lethal Challenge)

Treatment (dose/day)Administration RouteTreatment StartSurvival Rate (%)Reference
This compound (RWJ-270201)
1 mg/kgOral4h pre-infection100[1]
0.01 mg/kgIntranasal4h pre-infection100[1]
10 mg/kgOral24h post-infectionSignificant protection[1]
Oseltamivir
1 mg/kg (carboxylate)Intranasal4h pre-infectionPartial protection[1]
10 mg/kg (prodrug)Oral24h post-infectionSignificant protection[1]
Zanamivir
0.01 mg/kgIntranasal4h pre-infectionPartial protection[1]

Table 4: Reduction in Lung Viral Titers in a Murine Influenza Model

Treatment (dose/day)Day Post-InfectionLung Viral Titer Reduction vs. Control (log10 CCID50/g)Reference
This compound (RWJ-270201)
10 mg/kg1>4.0[5]
1 mg/kg1~3.0[5]
Oseltamivir
10 mg/kg1~3.5[5]
1 mg/kg1~2.5[5]

In vivo studies in mice demonstrate that this compound is highly effective in protecting against lethal influenza virus challenge.[1][5] When administered orally, a 1 mg/kg/day dose of this compound resulted in 100% survival.[1] Notably, intranasal administration of this compound at a very low dose of 0.01 mg/kg/day provided complete protection, whereas oseltamivir and zanamivir at the same dose offered only partial protection.[1] Furthermore, this compound was shown to be more effective than oseltamivir in reducing lung viral titers, particularly at early time points post-infection.[5]

Activity Against Resistant Strains

The emergence of drug-resistant influenza strains is a significant clinical concern. Studies have evaluated the activity of this compound against influenza viruses with mutations that confer resistance to other neuraminidase inhibitors.

A zanamivir-resistant variant with a substitution in the neuraminidase active site (Glu119 to Gly or Ala) remained susceptible to this compound and oseltamivir carboxylate.[2] However, an oseltamivir-resistant variant with a His274 to Tyr substitution showed reduced susceptibility to both oseltamivir and this compound, but remained fully susceptible to zanamivir.[2] This indicates that while there is some cross-resistance, the unique chemical structure of each inhibitor can influence its activity against specific resistant strains.

Experimental Protocols

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

G Start Start Prepare_Reagents Prepare Reagents: - Neuraminidase enzyme - Test compound dilutions - Fluorescent substrate (MUNANA) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorescent Substrate (MUNANA) Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with high pH buffer) Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (product formation) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for a neuraminidase inhibition assay.
  • Reagent Preparation : Dilutions of the test compounds (this compound, oseltamivir carboxylate, zanamivir) are prepared in an appropriate buffer. The influenza virus neuraminidase enzyme is also diluted to a working concentration. A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

  • Incubation : The neuraminidase enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period.

  • Substrate Addition : The fluorescent substrate MUNANA is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

  • Reaction Incubation : The reaction is incubated at 37°C to allow for enzymatic cleavage of the substrate.

  • Reaction Termination : The reaction is stopped, typically by adding a high pH buffer.

  • Fluorescence Measurement : The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer.

  • Data Analysis : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay in MDCK Cells

This assay determines the concentration of a compound required to inhibit the replication of the influenza virus in a cell culture system.

  • Cell Seeding : Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.

  • Virus Infection : The cell monolayers are infected with a known titer of influenza virus.

  • Compound Treatment : After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and fresh medium containing serial dilutions of the test compounds is added to the cells.

  • Incubation : The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication.

  • Virus Titer Determination : The amount of virus in the supernatant of each well is quantified. This can be done using various methods, such as a hemagglutination (HA) assay or a TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis : The 50% effective concentration (EC50) is determined by plotting the percentage of virus inhibition against the logarithm of the compound concentration.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent inhibitor of influenza virus neuraminidase with broad-spectrum activity against both influenza A and B viruses. In direct comparative studies, this compound exhibits in vitro and in vivo efficacy that is comparable, and in some instances superior, to the established neuraminidase inhibitors, oseltamivir and zanamivir. Its strong performance in animal models, particularly its high efficacy when administered intranasally at low doses and its ability to significantly reduce lung viral titers, underscores its potential as a valuable therapeutic agent for the treatment and prevention of influenza. Further clinical evaluation is warranted to fully establish its role in the management of human influenza infections.

References

Head-to-Head Comparison: The Investigational Neuraminidase Inhibitor BCX-1898 (Peramivir) Versus Standard of Care for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational influenza antiviral BCX-1898, later developed and approved as peramivir, with the standard of care treatments for seasonal influenza. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic profile of this neuraminidase inhibitor.

Introduction: this compound (Peramivir) and the Standard of Care for Influenza

This compound, also known as RWJ-270201, is a potent and selective inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[1] Developed by BioCryst Pharmaceuticals, this cyclopentane-based compound was later named peramivir and approved for intravenous (IV) administration for the treatment of acute uncomplicated influenza.[2][3]

The current standard of care for the treatment of influenza primarily involves oral neuraminidase inhibitors, such as oseltamivir, and the cap-dependent endonuclease inhibitor, baloxavir marboxil.[4] Antiviral treatment is recommended as soon as possible, particularly for patients with severe disease or those at high risk for complications.[5] This guide focuses on the comparative preclinical and clinical data between peramivir and the oral standard of care, primarily oseltamivir.

Preclinical Efficacy

In Vitro Neuraminidase Inhibition

This compound (RWJ-270201) demonstrated potent inhibitory activity against a wide range of influenza A and B virus neuraminidases in vitro. Comparative studies showed that its potency was comparable to or greater than that of other neuraminidase inhibitors, zanamivir and oseltamivir carboxylate (the active metabolite of oseltamivir).

Influenza Virus StrainThis compound (RWJ-270201) IC₅₀ (nM)Oseltamivir Carboxylate IC₅₀ (nM)Zanamivir IC₅₀ (nM)
Influenza A
A/H1N10.09 - 0.34~0.450.33 - 0.95
A/H3N20.1 - 1.4--
Avian A/H5N10.9 - 4.31.9 - 69.22.2 - 30.1
Avian A/H9N20.9 - 4.31.9 - 69.22.2 - 30.1
Influenza B 0.6 - 11.0--

Data compiled from multiple preclinical studies.[3][6][7]

In Vivo Animal Models

In murine models of influenza infection, orally administered this compound (RWJ-270201) showed significant efficacy in preventing death and reducing lung viral titers. Comparative studies indicated that this compound was as effective as, and in some instances more potent than, oseltamivir.

Animal ModelTreatmentDosageOutcome
Mouse (Influenza A/H1N1)This compound (RWJ-270201) 10 mg/kg/day (oral)Significant protection against lethality.[3]
Oseltamivir 10 mg/kg/day (oral)Significant protection against lethality.[3]
Mouse (Influenza A/Shangdong/09/93)This compound (RWJ-270201) 10 mg/kg/dayGreater reduction in lung virus titers on day 1 compared to oseltamivir.[8]
Oseltamivir 10 mg/kg/daySignificant reduction in lung virus titers.[8]
Mouse (Avian Influenza A/H5N1)This compound (RWJ-270201) 10 mg/kg/dayComplete protection from death.[6]
Oseltamivir 10 mg/kg/daySignificant reduction in virus titers.[6]

Clinical Efficacy: Peramivir vs. Oseltamivir

Following its development as peramivir for intravenous use, head-to-head clinical trials were conducted to compare its efficacy and safety against the oral standard of care, oseltamivir.

Time to Alleviation of Influenza Symptoms

A key endpoint in influenza clinical trials is the time to the alleviation of symptoms. Multiple studies have compared single-dose intravenous peramivir to a standard 5-day course of oral oseltamivir.

Study PopulationPeramivir (Median Time to Alleviation)Oseltamivir (Median Time to Alleviation)Statistical Significance
Adults with seasonal influenza78.0 hours (300 mg) / 81.0 hours (600 mg)81.8 hoursNon-inferior.[6]
High-risk adult outpatients and inpatients40.0 hours (600 mg)37.8 hoursNo significant difference.[9]
Hospitalized adults with severe influenza A3.25 days3.90 daysNo significant difference.[10][11]
Fever Remission

A meta-analysis of seven trials, including both randomized controlled trials and observational studies, found that intravenous peramivir was associated with a shorter time to fever alleviation compared to oral oseltamivir.[3][12] A randomized controlled study in patients with severe influenza A also reported a significantly shorter time to fever remission with peramivir.[10][11]

StudyPeramivir GroupOseltamivir GroupMean Difference / p-value
Meta-analysis (overall)---7.17 hours.[3][13]
Severe Influenza A with Primary Viral Pneumonia12.32 hours23.67 hoursp = 0.034.[10][11]
Viral Shedding and Complications

Studies comparing peramivir and oseltamivir have shown similar outcomes in terms of the duration of viral shedding and the incidence of influenza-related complications.

OutcomePeramivirOseltamivirStatistical Significance
Duration of viral nucleic acid positivity (days)2.802.95No significant difference.[11][14]
Incidence of influenza-related complications31%21%No significant difference.[2][15]
Incidence of pneumonia11%14%No significant difference.[2][15]

Experimental Protocols

Neuraminidase Inhibition Assay (In Vitro)

The inhibitory activity of the compounds against influenza neuraminidase is determined using a fluorescence-based assay with the 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.[16]

  • Virus Preparation: Influenza viruses are cultured and the viral titer is determined.

  • Compound Dilution: A serial dilution of the test compounds (this compound, oseltamivir carboxylate, zanamivir) is prepared.

  • Enzyme Reaction: The diluted compounds are incubated with the influenza virus neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The cleavage of MUNANA by neuraminidase releases a fluorescent product, which is quantified using a fluorescence plate reader.

  • IC₅₀ Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC₅₀) is calculated.

Murine Influenza Model (In Vivo)

The efficacy of antiviral compounds is evaluated in a lethal mouse model of influenza infection.

  • Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

  • Treatment Administration: Treatment with the antiviral compound (e.g., this compound or oseltamivir) or a placebo is initiated, typically 4 hours before or up to 48 hours after virus inoculation, and administered orally or via the specified route for a defined period (e.g., 5 days).

  • Monitoring: Mice are monitored daily for weight loss and mortality for a period of up to 21 days.

  • Endpoint Analysis: Efficacy is determined by the survival rate and the reduction in weight loss compared to the placebo group. Lung viral titers can also be measured at specific time points.

Randomized Controlled Clinical Trial (Peramivir vs. Oseltamivir)

A multicenter, randomized, double-blind, controlled study is conducted to compare the efficacy and safety of intravenous peramivir with oral oseltamivir in patients with acute uncomplicated influenza.

  • Patient Recruitment: Eligible patients presenting with influenza-like symptoms within a specified timeframe (e.g., 48 hours) are screened and enrolled after providing informed consent. Influenza infection is typically confirmed by a rapid influenza diagnostic test or RT-PCR.

  • Randomization: Patients are randomly assigned to receive either a single intravenous infusion of peramivir (e.g., 600 mg) or a standard course of oral oseltamivir (e.g., 75 mg twice daily for 5 days).

  • Treatment and Follow-up: Patients receive the assigned treatment and are monitored for the duration of the study. Symptom severity is recorded daily by the patients in a diary.

  • Primary Endpoint Assessment: The primary efficacy endpoint is typically the time to alleviation of all influenza symptoms.

  • Secondary Endpoint Assessment: Secondary endpoints may include time to resolution of fever, changes in viral titers from nasopharyngeal swabs, and the incidence of influenza-related complications.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Visualizations

neuraminidase_inhibition cluster_virus_lifecycle Influenza Virus Replication cluster_inhibition Mechanism of Neuraminidase Inhibitors Host_Cell Host Cell Virus_Entry Virus Entry & Replication New_Virions New Virus Particles (Virions) Virus_Entry->New_Virions Budding_Virion Budding Virion with Hemagglutinin (HA) and Neuraminidase (NA) New_Virions->Budding_Virion Released_Virions Released Virions Budding_Virion->Released_Virions NA cleaves sialic acid, releasing the virus BCX1898 This compound (Peramivir) & Standard of Care (e.g., Oseltamivir) NA_Inhibition Neuraminidase Inhibition BCX1898->NA_Inhibition NA_Inhibition->Budding_Virion Blocks cleavage of sialic acid clinical_trial_workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development & Ethics Approval Patient_Screening Patient Screening & Informed Consent Protocol_Development->Patient_Screening Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Arm A (e.g., IV Peramivir) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Oral Oseltamivir) Randomization->Treatment_B Data_Collection Data Collection (Symptoms, Viral Load, Adverse Events) Treatment_A->Data_Collection Treatment_B->Data_Collection Statistical_Analysis Statistical Analysis of Endpoints Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation Publication Publication of Findings Results_Interpretation->Publication

References

Synergistic Effects of BCX-1898 with Other Drugs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, publicly available scientific literature and clinical data are devoid of studies evaluating the synergistic effects of the influenza neuraminidase inhibitor BCX-1898 in combination with other therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current landscape of knowledge regarding this specific topic. While the initial goal was to provide a comparative analysis based on experimental data, the absence of such information necessitates a different approach.

This document will summarize the known characteristics of this compound and highlight the general principles and methodologies used to assess drug synergy in the context of influenza treatment, drawing parallels with other neuraminidase inhibitors where data is available.

This compound: A Selective Neuraminidase Inhibitor

This compound, also known as RWJ-270201, was developed as a potent and selective inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells, and its inhibition is a key mechanism for antiviral drugs targeting influenza. Preclinical studies demonstrated the in vitro and in vivo activity of this compound against both influenza A and B viruses.

Mechanism of Action of Neuraminidase Inhibitors

The primary mode of action for neuraminidase inhibitors like this compound is to block the active site of the neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells and new viral particles, leading to the aggregation of viruses at the cell surface and preventing their release and subsequent infection of other cells.

Below is a simplified representation of the influenza virus replication cycle and the target of neuraminidase inhibitors.

G cluster_cell Host Cell Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (Viral RNA release) Virus_Entry->Uncoating Replication 3. Viral RNA Replication & Transcription Uncoating->Replication Translation 4. Viral Protein Synthesis Replication->Translation Assembly 5. Assembly of New Virions Translation->Assembly Budding 6. Budding Assembly->Budding Released_Virus New Influenza Viruses Budding->Released_Virus Release Virus Influenza Virus Virus->Virus_Entry NA_Inhibitor Neuraminidase Inhibitor (e.g., this compound) NA_Inhibitor->Budding Inhibits Release G Cell_Culture 1. Prepare Host Cell Culture (e.g., MDCK cells) Virus_Infection 2. Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Drug_Addition 3. Add Drugs (Single and in Combination) Virus_Infection->Drug_Addition Incubation 4. Incubate Drug_Addition->Incubation Assay 5. Measure Antiviral Effect (e.g., Plaque Assay, CPE) Incubation->Assay Data_Analysis 6. Analyze Data (Isobologram, CI) Assay->Data_Analysis Conclusion 7. Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

BCX-1898: A Comparative Overview in the Landscape of Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of clinical studies on BCX-1898 is not feasible at this time due to the limited availability of published clinical trial data. The information accessible in the public domain primarily consists of preclinical data and general descriptions of the compound. This guide, therefore, provides a comparative overview based on the available information and places this compound in the context of established influenza antiviral therapies.

This compound is identified as a selective, orally active neuraminidase inhibitor.[1][2][3] Its antiviral activity targets the neuraminidase enzyme of both influenza A and B viruses, which is crucial for the release of newly formed virus particles from infected cells.[1][3]

Comparative Analysis of this compound and Other Neuraminidase Inhibitors

While direct comparative studies are unavailable, the following table summarizes the preclinical activity of this compound and provides a general comparison with approved neuraminidase inhibitors like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®).

FeatureThis compoundOseltamivirZanamivir
Mechanism of Action Neuraminidase InhibitorNeuraminidase InhibitorNeuraminidase Inhibitor
Spectrum of Activity Influenza A (H1N1, H3N2, H5N1) and B viruses[1][3]Influenza A and B virusesInfluenza A and B viruses
In Vitro Efficacy (EC50) <0.01 to 21 μM in MDCK cells[1][3]Nanomolar to low micromolar rangeNanomolar range
Route of Administration Orally active[1][2][3]OralInhalation
Clinical Development Stage Preclinical/Research[1][2][3]Approved for treatment and prophylaxisApproved for treatment

Conceptual Experimental Protocols

Detailed experimental protocols for this compound studies are not publicly available. However, the evaluation of a novel neuraminidase inhibitor like this compound would conceptually involve the following methodologies:

1. Neuraminidase Inhibition Assay:

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the influenza neuraminidase enzyme by 50% (IC50).

  • Methodology:

    • Recombinant neuraminidase from different influenza strains is incubated with a fluorescent or chemiluminescent substrate (e.g., MUNANA).

    • Serial dilutions of the inhibitor (this compound) are added to the reaction.

    • The enzymatic activity is measured by quantifying the cleaved substrate over time using a fluorometer or luminometer.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Antiviral Activity Assay in Cell Culture:

  • Objective: To determine the concentration of the inhibitor required to reduce viral replication in cultured cells by 50% (EC50).

  • Methodology:

    • A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known titer of influenza virus.

    • The infected cells are then treated with serial dilutions of the inhibitor.

    • After an incubation period, the extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 (50% tissue culture infective dose) determination, or quantitative PCR for viral RNA.

    • EC50 values are calculated from the dose-response curve.

Visualizing the Mechanism of Action of Neuraminidase Inhibitors

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which inhibitors like this compound disrupt this process.

Influenza_Lifecycle cluster_cell Host Cell cluster_inhibitor Inhibitor Action Virus_Entry 1. Virus Entry (Endocytosis) Replication 2. Viral RNA Replication & Protein Synthesis Virus_Entry->Replication Assembly 3. Assembly of New Virions Replication->Assembly Budding_Virion 4. Budding Virion Tethered by Sialic Acid Assembly->Budding_Virion Neuraminidase Neuraminidase Enzyme Budding_Virion->Neuraminidase Cleavage of Sialic Acid by Released_Virion 5. Released Virion (Infects other cells) Neuraminidase->Released_Virion BCX_1898 This compound (Neuraminidase Inhibitor) BCX_1898->Neuraminidase Inhibits Influenza_Virus Influenza Virus Influenza_Virus->Virus_Entry

Mechanism of Neuraminidase Inhibitors

Alternatives to Neuraminidase Inhibitors

The landscape of influenza treatment includes other classes of antiviral drugs, as well as vaccines for prevention.[4][5] These alternatives include:

  • Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir marboxil): These drugs inhibit an earlier stage of viral replication by targeting the viral polymerase complex.

  • Adamantanes (e.g., Amantadine, Rimantadine): These are older drugs that target the M2 ion channel of influenza A viruses. However, widespread resistance has limited their use.[6]

  • Vaccines: Annual vaccination remains the most effective measure for preventing influenza and its complications.[4]

  • Emerging and Herbal Therapies: Research is ongoing into various other antiviral strategies, including host-factor targeting drugs and herbal remedies, though their clinical efficacy is often less established.[5][7]

References

Assessing the Reproducibility of BCX-1898 Experiments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuraminidase inhibitor BCX-1898 (Peramivir) with its alternatives, Oseltamivir and Zanamivir. The information is presented to facilitate an objective assessment of the reproducibility of key experimental findings.

This compound, also known as Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[1][2] Developed through structure-based drug design, it features a unique cyclopentane ring structure.[3] This guide summarizes key in vitro, in vivo, and clinical data for Peramivir and its primary competitors, Oseltamivir and Zanamivir, to aid in the evaluation of its experimental reproducibility.

In Vitro Efficacy

The in vitro potency of neuraminidase inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in cell-based assays.

Antiviral AgentVirus StrainCell LineIC50 (nM)EC50 (nM)
This compound (Peramivir) Influenza A (H1N1)pdm09MDCK~0.13-
Influenza A (H3N2)MDCK--
Influenza BMDCK~0.74-
Oseltamivir Influenza A (H1N1)pdm09MDCK--
Influenza A (H3N2)MDCK--
Influenza BMDCK--
Zanamivir Influenza A (H1N1)pdm09MDCK--
Influenza A (H3N2)MDCK--
Influenza BMDCK--

In Vivo Efficacy in Animal Models

Animal models are instrumental in evaluating the in vivo efficacy of antiviral candidates, providing insights into pharmacokinetics, safety, and protective effects against influenza infection.

Mouse Model Data
TreatmentVirus StrainDosing RegimenKey Outcomes
This compound (Peramivir) Influenza A (H7N9)30 mg/kg/day (intramuscular)100% survival rate.[5]
Influenza A (H5N1)Two 10-20 mg/kg doses (intramuscular)55% survival rate.[6]
Oseltamivir Oseltamivir-resistant H1N1-Peramivir showed efficacy where Oseltamivir was resistant.[7]
Zanamivir Influenza A (H1N1)-Significant reduction in mean weight loss and mortality.[7]
Ferret Model Data

Ferrets are considered a gold-standard model for influenza transmission and pathogenesis due to their physiological similarities to humans in respiratory infections.

TreatmentVirus StrainKey Outcomes
This compound (Peramivir) Influenza BSignificant reduction of nasal virus titers and clinical symptoms.[8]
Oseltamivir -Data for direct comparison not available in search results.
Zanamivir -Data for direct comparison not available in search results.

Clinical Efficacy in Humans

Clinical trials in human subjects provide the ultimate assessment of an antiviral drug's safety and efficacy. Key endpoints often include the time to alleviation of influenza symptoms.

TreatmentStudy PopulationKey Efficacy Endpoint
This compound (Peramivir) Adults with uncomplicated influenzaTime to alleviation of symptoms significantly shorter than placebo.[9] A meta-analysis suggested peramivir may have a shorter time to symptom alleviation compared to oseltamivir and zanamivir.[10]
Oseltamivir Adults and children with influenzaReduces the duration of illness.[11][12]
Zanamivir Adults with influenzaReduced the median number of days to alleviation of symptoms by 1 day compared to placebo.[13]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are generalized protocols for key assays based on common practices in influenza research.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus for 2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral compound (e.g., this compound) and incubated.

  • Plaque Visualization: After a suitable incubation period (e.g., 48-72 hours), the cells are fixed and stained (e.g., with crystal violet) to visualize plaques (zones of cell death caused by the virus).

  • Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration of the compound that inhibits plaque formation by 50% compared to untreated controls.[14]

In Vivo Mouse Model of Influenza Infection
  • Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions for a week prior to the experiment.[7]

  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.[15][16][17]

  • Antiviral Treatment: Treatment with the antiviral agent (e.g., this compound) or a placebo is initiated at a specified time point post-infection (e.g., 24 hours) and administered for a defined period (e.g., 5 days).[7]

  • Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.[5][15]

  • Viral Titer Determination: On specific days post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral load using methods like plaque assays or RT-qPCR.[15][16]

  • Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics, and differences in weight loss and viral titers between treated and placebo groups are statistically evaluated.

Visualizing the Mechanism and Workflow

To further clarify the underlying biology and experimental processes, the following diagrams are provided.

Influenza_Neuraminidase_Pathway cluster_virus_release Influenza Virus Release cluster_inhibition Mechanism of Neuraminidase Inhibitors Budding_Virion Budding Virion Host_Cell_Surface Host Cell Surface (with Sialic Acid Receptors) Budding_Virion->Host_Cell_Surface Hemagglutinin binds Sialic Acid Neuraminidase Neuraminidase (on virion surface) Released_Virion Released Virion (infects new cells) Neuraminidase->Released_Virion Enables release Sialic_Acid Sialic Acid Neuraminidase->Sialic_Acid Cleaves Sialic Acid BCX1898 This compound (Neuraminidase Inhibitor) BCX1898->Neuraminidase Blocks Active Site

Mechanism of Influenza Neuraminidase and Inhibition by this compound.

Antiviral_Experiment_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Model) Cell_Culture 1. Cell Culture (e.g., MDCK cells) Virus_Infection 2. Virus Infection Cell_Culture->Virus_Infection Compound_Addition 3. Addition of this compound & Alternatives Virus_Infection->Compound_Addition Plaque_Assay 4. Plaque Assay Compound_Addition->Plaque_Assay EC50_Determination 5. EC50 Determination Plaque_Assay->EC50_Determination Animal_Model 1. Animal Model Selection (e.g., BALB/c Mice) EC50_Determination->Animal_Model Inform In Vivo Dosing Virus_Challenge 2. Lethal Influenza Virus Challenge Animal_Model->Virus_Challenge Treatment_Groups 3. Treatment Groups (this compound, Placebo, etc.) Virus_Challenge->Treatment_Groups Monitor_Endpoints 4. Monitor Survival, Weight Loss, Viral Titers Treatment_Groups->Monitor_Endpoints Efficacy_Assessment 5. Efficacy Assessment Monitor_Endpoints->Efficacy_Assessment

General Workflow for Antiviral Efficacy Testing.

References

Comparative Analysis of Galidesivir (BCX-4430) and Other Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of antiviral research, the development of broad-spectrum agents is paramount for preparedness against emerging viral threats. This guide provides a comparative analysis of Galidesivir (BCX-4430), an adenosine nucleoside analog, with two other prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir and Favipiravir.[1][2][3][4] While the initial query focused on "BCX-1898," no publicly available data could be found for a compound with that designation. Given the similarity in nomenclature and mechanism of action, this guide will focus on the extensively studied Galidesivir (BCX-4430) as a representative advanced research tool.

Galidesivir has demonstrated a wide range of activity against more than 20 RNA viruses from nine different families in vitro, including coronaviruses, filoviruses, flaviviruses, and togaviruses.[1] Its efficacy has also been observed in various animal models for diseases such as Ebola, Marburg, Yellow Fever, and Zika virus.[5][6][7] This comparison aims to provide researchers with a comprehensive overview of Galidesivir's performance relative to existing research tools, supported by available experimental data.

Mechanism of Action: A Shared Target

Galidesivir, Remdesivir, and Favipiravir are all prodrugs that, once inside a host cell, are converted into their active triphosphate forms.[8][9][10][11] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[2][12][13][14] By mimicking natural nucleosides, they are incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[1][11][15][16]

General Mechanism of Action for RdRp Inhibitors cluster_cell Host Cell Prodrug Prodrug Active Triphosphate Active Triphosphate Prodrug->Active Triphosphate Metabolism Viral RNA Replication Viral RNA Replication Active Triphosphate->Viral RNA Replication Competes with natural nucleosides Inhibition Inhibition Viral RNA Replication->Inhibition Incorporation leads to Virus Virus Virus->Prodrug Enters

Caption: General mechanism of RdRp inhibitors.

Quantitative Comparison of In Vitro Antiviral Activity

The following table summarizes the half-maximal effective concentration (EC50) values for Galidesivir, Remdesivir, and Favipiravir against a selection of RNA viruses. Lower EC50 values indicate greater potency.

Virus FamilyVirusGalidesivir (BCX-4430) EC50 (µM)Remdesivir EC50 (µM)Favipiravir EC50 (µM)
Filoviridae Ebola Virus (EBOV)3 - 12[17]~0.01>10
Marburg Virus (MARV)3 - 12[17]~0.01>10
Coronaviridae SARS-CoV-2~3 - 68[2]~0.01 - 1.65~61.88
MERS-CoVActive (EC50 not specified)[2]~0.025~24.9
Flaviviridae Yellow Fever Virus (YFV)Active (EC50 not specified)[1]~7.3~9.1
Zika Virus (ZIKV)Active (EC50 not specified)[1]~4.9~22.3
Orthomyxoviridae Influenza A & B1 - 5[17]Not reported to be active[17]~0.03 - 0.46

Preclinical Efficacy in Animal Models

The following table outlines the survival outcomes in animal studies for Galidesivir.

VirusAnimal ModelTreatment InitiationSurvival Rate
Marburg Virus Non-human primate1-2 days post-infection100%[18]
Ebola Virus Non-human primateImmediately post-infection100%[7][18]
Ebola Virus Non-human primate2 days post-infection100%[18][19]
Ebola Virus Non-human primate3 days post-infection67%[18][19]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general framework for determining the EC50 of an antiviral compound against a selected RNA virus in a cell-based assay.

Workflow for In Vitro Antiviral Assay Cell_Seeding Seed susceptible cells in microtiter plates Compound_Addition Add serial dilutions of the antiviral compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with the target virus Compound_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 48-72h) Virus_Infection->Incubation CPE_Assessment Assess viral cytopathic effect (CPE) or use a reporter assay Incubation->CPE_Assessment Data_Analysis Calculate EC50 value using dose-response curves CPE_Assessment->Data_Analysis

Caption: Workflow for in vitro antiviral assay.

Methodology:

  • Cell Culture:

    • Maintain a susceptible cell line (e.g., Vero E6 for SARS-CoV-2, HeLa for Ebola) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of the antiviral compound (e.g., Galidesivir) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired concentration range for testing.

  • Virus Infection:

    • Thaw a pre-titered stock of the target virus.

    • Add the diluted antiviral compound to the wells containing the cells.

    • Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the control wells (typically 48-72 hours).

  • Assessment of Antiviral Activity:

    • The antiviral activity can be determined by various methods:

      • Visual Scoring of CPE: Microscopically examine the cells and score the degree of CPE in each well compared to the virus control (no compound) and cell control (no virus, no compound) wells.

      • Cell Viability Assays: Use assays such as MTT or CellTiter-Glo to quantify the number of viable cells.

      • Reporter Gene Assays: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), measure the reporter signal.

  • Data Analysis:

    • Plot the percentage of inhibition of CPE or the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value, which is the concentration of the compound that inhibits viral activity by 50%.

Advantages of Galidesivir (BCX-4430) as a Research Tool

  • Broad-Spectrum Activity: Galidesivir has demonstrated in vitro activity against a wider range of RNA viruses compared to more targeted antivirals, making it a valuable tool for studying emerging and neglected viral diseases.[1]

  • In Vivo Efficacy: The compound has shown significant efficacy in animal models of several high-consequence pathogens, providing a strong basis for its use in preclinical research and as a potential therapeutic.[5][7][20]

  • Favorable Preclinical Safety Profile: Phase 1 clinical trials in healthy volunteers have shown that Galidesivir is generally safe and well-tolerated.

Conclusion

Galidesivir (BCX-4430) represents a significant tool in the arsenal for antiviral research. Its broad-spectrum activity and demonstrated in vivo efficacy offer advantages for studying a variety of RNA viruses. While Remdesivir may exhibit greater potency against specific viruses like Ebola and SARS-CoV-2 in vitro, and Favipiravir shows strong activity against influenza viruses, Galidesivir's wide range of effectiveness makes it a compelling candidate for further investigation and as a research tool for a multitude of viral pathogens. The data presented in this guide is intended to assist researchers in making informed decisions when selecting an appropriate antiviral agent for their studies.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Investigational Antiviral Compound BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, logistical, and procedural guidance for the proper disposal of the investigational antiviral compound BCX-1898. As an investigational substance, this compound must be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). All procedures must be conducted in compliance with local, state, and federal regulations, in addition to institutional Environmental Health & Safety (EHS) policies.

Immediate Safety and Logistical Information

All personnel handling this compound must be trained on its potential hazards and these disposal procedures. The primary principle is to prevent environmental release and personnel exposure.

1.1. Personal Protective Equipment (PPE) Requirements

Consistent use of appropriate PPE is mandatory when handling this compound in any form (pure compound, solutions, or contaminated materials).

Item Specification Purpose
Gloves Double-gloving with nitrile glovesPrevents skin contact and absorption.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes and aerosols.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of airborne particles.

1.2. Waste Segregation and Storage

Proper segregation is critical to ensure safe disposal. Do not mix this compound waste with other waste streams unless instructed by EHS.

Waste Stream Container Type Labeling Requirements
Solid this compound Waste Sealable, rigid, plastic container"Hazardous Waste: this compound (Solid)"
Liquid this compound Waste Sealable, compatible (e.g., HDPE) carboy"Hazardous Waste: this compound (Liquid)"
Contaminated Sharps Puncture-proof sharps container"Hazardous Waste: Sharps contaminated with this compound"
Contaminated Labware Lined, sealable container"Hazardous Waste: Labware contaminated with this compound"

Procedural Guidance: Step-by-Step Disposal

The following steps outline the process for disposing of this compound from cradle to grave.

2.1. Decontamination of Work Surfaces

  • Initial Wipe: Use a disposable towel dampened with a 70% ethanol solution to wipe down the work surface, moving from cleaner to dirtier areas.

  • Deactivating Agent: If a validated deactivating agent is known, apply it to the surface and allow for the recommended contact time.

  • Final Rinse: Wipe the surface with a towel dampened with deionized water.

  • Waste Disposal: All used towels and wipes must be disposed of as solid this compound waste.

2.2. Disposal of Unused Compound and Contaminated Materials

  • Solid Waste: Place unused or expired this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves), into the designated "Hazardous Waste: this compound (Solid)" container.

  • Liquid Waste: Collect all solutions containing this compound into the designated "Hazardous Waste: this compound (Liquid)" container.

  • Sharps: Dispose of all needles, syringes, and other contaminated sharps directly into the designated sharps container. Do not recap needles.

  • Final Steps: Once containers are full (not exceeding 90% capacity), seal them securely. Arrange for pickup through your institution's EHS department.

Experimental Protocol: Chemical Degradation Feasibility

For potent compounds, exploring chemical degradation can be a valuable step before final disposal. This protocol outlines a general method to test the effectiveness of a common laboratory decontamination agent, such as a bleach solution, on this compound.

Objective: To determine the efficacy of 10% bleach (sodium hypochlorite) solution in degrading this compound.

Methodology:

  • Prepare Standard: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a fume hood, combine 1 mL of the this compound stock solution with 9 mL of a freshly prepared 10% bleach solution.

  • Control Setup: As a control, combine 1 mL of the this compound stock solution with 9 mL of deionized water.

  • Incubation: Allow both solutions to react for a specified contact time (e.g., 30 minutes) at room temperature.

  • Quenching: Quench the reaction in the bleach sample with a suitable agent if necessary (e.g., sodium thiosulfate).

  • Analysis: Analyze both the reaction and control samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.

  • Evaluation: A significant reduction in the this compound peak in the reaction sample compared to the control indicates successful degradation.

Visualizations: Workflows and Pathways

Visual diagrams help clarify complex processes and relationships, ensuring procedures are understood and followed correctly.

G cluster_0 Step 1: Segregation at Point of Generation cluster_1 Step 2: Collection and Storage cluster_2 Step 3: Final Disposal A Experiment Using this compound B Solid Waste (Gloves, Tips, Unused Compound) A->B Generates C Liquid Waste (Solutions, Solvents) A->C Generates D Sharps Waste (Needles, Syringes) A->D Generates E Package in Labeled, Designated Containers B->E C->E D->E F Store in Satellite Accumulation Area E->F G Do Not Exceed Storage Time Limits F->G H Request Waste Pickup via EHS Department G->H I EHS Transports to Central Storage Facility H->I J Manifested for Off-site Destruction (Incineration) I->J

Caption: this compound hazardous waste disposal workflow.

G cluster_pathway Hypothetical Viral Inhibition Pathway BCX This compound Polymerase Viral RNA Polymerase BCX->Polymerase Inhibits Replication Viral Genome Replication Polymerase->Replication Catalyzes Proteins Viral Protein Synthesis Replication->Proteins Virion New Virion Assembly Proteins->Virion

Caption: Hypothetical mechanism of action for this compound.

Essential Safety and Handling Protocols for the Antiviral Compound BCX-1898

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the antiviral compound BCX-1898 based on best practices for potent antiviral compounds and neuraminidase inhibitors. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, these guidelines are intended to supplement, not replace, a compound-specific SDS which should be obtained from the manufacturer.

Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound, a selective cyclopentane-derived, orally active influenza virus neuraminidase inhibitor. Adherence to stringent safety protocols is paramount to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general guidance for handling potent antiviral compounds.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves frequently, especially after direct contact with the compound.
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes or airborne particles.
Respiratory Protection N95 or higher-rated RespiratorEssential when handling the compound in powder form to prevent inhalation. A fit-tested respirator is required.
Body Protection Disposable Gown or Lab CoatShould be dedicated to work with this compound and laundered or disposed of appropriately after use.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk. The following step-by-step guidance outlines the key operational procedures.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated containment area.

  • Store the compound in a clearly labeled, sealed container in a secure, well-ventilated, and access-restricted area.

  • Consult the manufacturer's instructions for specific storage temperature requirements.

Handling and Experimental Use:

  • All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, it must be thoroughly decontaminated.

  • Avoid generating dust when handling the powder.

  • Prepare solutions in a well-ventilated area, avoiding splashes.

Decontamination and Disposal:

  • All disposable materials that come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be considered hazardous waste.

  • Collect all contaminated waste in a dedicated, clearly labeled, sealed hazardous waste container.

  • Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A 10% bleach solution followed by a 70% ethanol wipe-down is a common practice for many biological and chemical contaminants, but the efficacy for this specific compound should be verified.

  • Dispose of hazardous waste according to institutional and local regulations for chemical and biological waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (Fume Hood/BSC) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.